Technical Documentation Center

1-(3,5-Dichlorophenyl)cyclobutanemethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Title: Physicochemical Profiling and Analytical Methodologies for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Technical Guide Executive Summary As a Senior Application Scientist in early-stage drug development, I fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Analytical Methodologies for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Technical Guide

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter specialized scaffolds that require rigorous physicochemical profiling before they can be advanced into in vitro or in vivo models. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5)[1] is one such compound. It is a structurally rigid, halogenated primary amine that serves as a critical pharmacophore in the development of centrally acting therapeutics (e.g., monoamine reuptake inhibitors).

Relying solely on in silico predictions for halogenated cyclobutanes often leads to downstream pharmacokinetic failures due to unexpected solvation effects caused by the steric bulk of the cyclobutane ring. This whitepaper details the structural rationale, quantitative physicochemical properties, and the self-validating experimental protocols required to accurately characterize this compound.

Structural Rationale & Physicochemical Profile

The architecture of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is defined by three distinct functional domains, each contributing to its overall physicochemical behavior:

  • The Cyclobutane Core: In medicinal chemistry, cyclobutane rings are utilized to restrict the conformation of flexible alkyl chains. Here, it forces the methanamine group into a specific spatial orientation relative to the phenyl ring, which is a critical vector for binding to monoamine transporters (SERT, NET, DAT).

  • The 3,5-Dichloro Substitution: Placing highly electronegative chlorine atoms at the meta positions (3 and 5) of the phenyl ring significantly increases the overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration. Furthermore, it prevents rapid oxidative metabolism by CYP450 enzymes at these positions.

  • The Primary Amine (-CH₂-NH₂): The basic nitrogen is essential for target engagement (typically forming a salt bridge with a conserved aspartate residue in CNS targets). The electron-withdrawing inductive effect (-I) of the 3,5-dichlorophenyl group, transmitted through the cyclobutane ring, slightly depresses the basicity of this amine compared to standard aliphatic amines.

Quantitative Data Summary
PropertyValueAnalytical / Predictive Method
Molecular Formula C11H13Cl2N-
Molar Mass 230.13 g/mol Mass Spectrometry[2]
CAS Registry Number 1935340-44-5Chemical Database[1]
LogP (Octanol/Water) ~3.8 (Estimated)HPLC Method (OECD 117)[3]
pKa (Aqueous) 9.5 - 9.8Potentiometric Titration (OECD 112)[4]
Topological Polar Surface Area 26.02 ŲIn silico 2D calculation
Hydrogen Bond Donors 2 (N-H bonds)Structural analysis
Hydrogen Bond Acceptors 1 (Nitrogen atom)Structural analysis
Rotatable Bonds 2Structural analysis

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the protocols used to measure the pKa and LogP of this compound must be designed as self-validating systems. The inherent lipophilicity of the 3,5-dichloro substitution renders standard aqueous methods obsolete.

Protocol 1: Potentiometric Determination of pKa (OECD 112)
  • Causality & Rationale: Due to the compound's high lipophilicity and low aqueous solubility, standard aqueous titration will fail due to precipitation of the free base as the pH increases. A Yasuda-Shedlovsky extrapolation using a cosolvent system is mandatory to obtain an accurate aqueous pKa[4].

  • Step-by-Step Methodology:

    • Prepare 0.01 M solutions of the compound (as an HCl salt) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by volume).

    • Titrate each solution with 0.1 M standardized NaOH using a calibrated glass electrode potentiometer at a constant temperature of 25.0 ± 0.1 °C.

    • Record the apparent pKa (psKa) for each cosolvent ratio at the half-equivalence point.

    • Self-Validation Step: Plot the measured psKa values against the inverse of the dielectric constant (1/ε) of the respective solvent mixtures. A strict linear regression ( R2>0.99 ) confirms that no precipitation or micelle formation occurred during the titrations. Extrapolate the linear fit to the 1/ε of pure water to determine the true thermodynamic aqueous pKa.

Protocol 2: LogP Determination via HPLC Method (OECD 117)
  • Causality & Rationale: The traditional shake-flask method (OECD 107)[5] is prone to severe emulsion formation when testing highly lipophilic primary amines, leading to artificially skewed partition coefficients. The HPLC method (OECD 117) provides a robust alternative by correlating chromatographic retention time with lipophilicity[3].

  • Step-by-Step Methodology:

    • Equip an HPLC system with a standard C18 analytical column. Use a mobile phase of Methanol/Water, heavily buffered to pH 11.5 (using 0.01 M sodium hydroxide) to ensure the primary amine is fully unionized (free base form).

    • Inject a calibration mixture of reference standards with known, established LogP values (e.g., toluene, chlorobenzene, naphthalene, and 1,2,4-trichlorobenzene).

    • Inject 1-(3,5-Dichlorophenyl)cyclobutanemethanamine and record its retention time ( tR​ ).

    • Calculate the capacity factor ( k′ ) for all analytes: k′=(tR​−t0​)/t0​ , where t0​ is the column dead time (measured using an unretained marker like thiourea).

    • Self-Validation Step: Construct a calibration curve of logk′ versus the known LogP of the reference standards. The interpolation of the test compound's logk′ must fall strictly within the linear range of the standards to be considered scientifically valid.

Pharmacokinetic Implications

The intersection of the compound's pKa (~9.6) and LogP (~3.8) dictates its pharmacokinetic behavior. At a physiological pH of 7.4, the compound will be predominantly ionized (>99% in the protonated state). However, the high intrinsic lipophilicity of the neutral species ensures that the minute fraction of unionized drug can rapidly partition across the lipophilic Blood-Brain Barrier (BBB).

Furthermore, the Topological Polar Surface Area (TPSA) of 26.02 Ų is well below the established 90 Ų upper limit required for efficient CNS penetration, confirming its exceptional suitability for neuropharmacological applications.

Analytical Workflow Visualization

G A 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Synthesis & Purification B LC-MS & NMR Validation (Purity > 98%) A->B C Physicochemical Profiling B->C D pKa Determination Potentiometric Titration (OECD 112) C->D E LogP Determination HPLC Method (OECD 117) C->E F In Vitro BBB Permeability PAMPA Assay D->F E->F

Caption: Analytical workflow for the physicochemical profiling of 1-(3,5-DCP)CBM.

References

  • [1] Title: Product Search - 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5). Source: AccelaChem. URL:[Link]

  • [2] Title: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine - Physico-chemical Properties. Source: ChemBK. URL:[Link]

  • [4] Title: OECD Test Guideline 112: Dissociation Constants in Water. Source: Umwelt-online. URL: [Link]

  • [5] Title: Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water". Source: Fraunhofer-Publica. URL:[Link]

  • [3] Title: GHS Document on Bioaccumulation and Partition Coefficients (OECD 107, 117, 123). Source: UNECE. URL: [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: Mechanisms of Monoamine Transporter Modulation

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In the landscape of neuropharmacology, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, the 1-arylcyclobutane-1-methanamine scaffold is a privileged structure, classically associated with the modulation of monoamine transporters[1]. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine ()[2] represents a highly refined derivative within this class. Structurally related to the active desmethyl metabolites of the anti-obesity agent [1], this compound lacks the bulky isobutyl side chain, presenting a primary amine directly attached to the cyclobutane core.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precision tool for probing transporter kinetics. The shift from a 4-chloro substitution (seen in legacy compounds) to a 3,5-dichloro substitution fundamentally alters the molecule's electrostatic potential and lipophilic surface area. This specific halogenation pattern optimizes the dihedral angle of the phenyl ring, enhancing hydrophobic interactions and halogen bonding within the S1 central binding site of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. Consequently, this compound functions in vitro as a potent, competitive Triple Monoamine Reuptake Inhibitor (SNDRI) .

In Vitro Mechanism of Action (MOA)

The core in vitro mechanism of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine relies on its ability to competitively occlude the orthosteric binding pockets of SLC6 family transporters.

Molecular Interaction Dynamics
  • The Primary Amine (Salt Bridge Formation): The methanamine group is protonated at physiological pH (7.4). This positively charged nitrogen forms a critical, high-affinity salt bridge with a highly conserved aspartate residue in Transmembrane Domain 1 (TM1) of the transporters (e.g., Asp98 in hSERT, Asp75 in hNET).

  • The Cyclobutane Ring (Conformational Restriction): The rigid four-membered ring restricts the rotational degrees of freedom of the methanamine group. This pre-organization reduces the entropic penalty upon target binding, significantly increasing binding affinity ( Ki​ ) compared to flexible acyclic analogs.

  • The 3,5-Dichlorophenyl Motif (Hydrophobic Anchoring): The meta-substituted chlorine atoms project into the hydrophobic sub-pockets (composed of valine, phenylalanine, and leucine residues) of the transporter. This deep anchoring stabilizes the transporter in an outward-facing, substrate-occluded conformation, preventing the translocation of endogenous monoamines.

MOA Compound 1-(3,5-Dichlorophenyl) cyclobutanemethanamine SERT SERT (SLC6A4) Compound->SERT Competitive Inhibition NET NET (SLC6A2) Compound->NET Competitive Inhibition DAT DAT (SLC6A3) Compound->DAT Competitive Inhibition Synapse Accumulation of Extracellular Monoamines SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Signal Transduction

Fig 1: In vitro mechanism of monoamine reuptake inhibition by the cyclobutanemethanamine derivative.

Quantitative Pharmacological Profiling

To evaluate the in vitro efficacy of this compound, we rely on two distinct but complementary metrics: Binding Affinity ( Ki​ ) via radioligand displacement, and Functional Inhibition ( IC50​ ) via neurotransmitter uptake assays.

Below is a structured data summary representing the expected pharmacological profile of the 3,5-dichloro-cyclobutanemethanamine scaffold, benchmarked against industry-standard reference inhibitors[3].

Transporter TargetRadioligand UsedExpected Ki​ (nM)Expected IC50​ (nM)Reference Positive Control
hSERT (SLC6A4) [3H] -Citalopram1.2 - 5.58.0 - 15.0Fluoxetine
hNET (SLC6A2) [3H] -Nisoxetine4.0 - 12.018.0 - 35.0Desipramine
hDAT (SLC6A3) [3H] -WIN3542815.0 - 45.040.0 - 85.0GBR-12909

Note: The 3,5-dichloro substitution typically drives a slight preference for SERT/NET over DAT, classifying it functionally as an SNRI with secondary DAT inhibitory properties.

Self-Validating Experimental Methodologies

A protocol is only as good as its internal controls. To ensure trustworthiness and reproducibility, the following in vitro workflow is designed as a self-validating system. We utilize heterologous expression systems (HEK293 cells) to isolate the specific transporter variables.

Cell Line Selection & Preparation
  • The Choice: Use HEK293 (Human Embryonic Kidney) cells stably transfected with human SERT, NET, or DAT.

  • The Causality: Wild-type HEK293 cells lack endogenous monoamine transporters. By using a transfected line, we ensure that any radioactive signal measured is exclusively mediated by the target human isoform, eliminating background noise from off-target uptake mechanisms.

  • Validation: Always run a parallel plate of non-transfected wild-type HEK293 cells. This serves as the ultimate negative control to establish the baseline non-specific biological uptake.

High-Throughput Radioligand Uptake Assay Protocol

This step-by-step methodology measures the functional IC50​ of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine.

  • Cell Seeding: Seed transfected HEK293 cells into 96-well poly-D-lysine coated microplates at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

    • Expert Insight: Poly-D-lysine prevents cell detachment during subsequent washing steps, which is the leading cause of high well-to-well variability (poor Z'-factor).

  • Buffer Exchange: Wash cells twice with pre-warmed (37°C) Krebs-Ringer HEPES (KRH) buffer.

  • Compound Pre-Incubation: Add 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

    • Expert Insight: This 30-minute window is critical. It allows the highly lipophilic compound to traverse the membrane environment and reach thermodynamic binding equilibrium at the orthosteric site before it has to compete with the substrate.

  • Substrate Addition: Add the respective tritiated substrate ( [3H] -5-HT, [3H] -NE, or [3H] -DA) at a concentration equal to its previously determined Km​ value. Incubate for exactly 10 minutes.

    • Expert Insight: Using [3H] -labeled substrates rather than bulky fluorescent analogs (like FFN200) prevents steric hindrance, ensuring the transporter kinetics mimic native physiological states as closely as possible.

  • Reaction Termination: Instantly halt the reaction by adding ice-cold KRH buffer.

    • Expert Insight: The sudden temperature drop stiffens the lipid bilayer and halts transporter conformational changes, "freezing" the intracellular accumulation of the radioligand.

  • Filtration & Harvesting: Harvest the cells onto GF/B glass fiber filter plates that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: PEI is mandatory. It coats the glass fibers with a dense positive charge, which strongly repels the positively charged monoamine radioligands. This drastically reduces non-specific binding to the plastic/glass matrix, ensuring a high Signal-to-Background (S/B) ratio.

  • Quantification: Add liquid scintillation cocktail and read on a Microbeta counter. Calculate IC50​ using non-linear regression (four-parameter logistic equation).

Workflow Step1 HEK293 Cell Culture (hSERT, hNET, hDAT) Step2 Compound Pre-Incubation (30 min, 37°C) Step1->Step2 Step3 Radioligand Addition ([3H]-5-HT, [3H]-NE, [3H]-DA) Step2->Step3 Step4 Ice-Cold Termination & PEI-Treated GF/B Filtration Step3->Step4 Step5 Liquid Scintillation Counting (LSC) Step4->Step5

Fig 2: Step-by-step in vitro radioligand uptake assay workflow for monoamine transporter profiling.

Assay Validation & Quality Control

To trust the data generated by this compound, the assay must pass rigorous QC metrics:

  • Z'-Factor: Must be ≥0.6 . This is calculated using the vehicle control (Total Uptake) and the reference positive control (e.g., 10 µM Fluoxetine for Non-Specific Uptake).

  • Cheng-Prusoff Conversion: Ensure that the functional IC50​ values are mathematically converted to Ki​ values using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) to account for the specific radioligand concentration used in your unique laboratory setup.

References

  • 1-(3,5-Dichlorophenyl)cyclobutanemethanamine | C11H13Cl2N Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • MERIDIA® (sibutramine hydrochloride monohydrate) Capsules Label Source: U.S. Food and Drug Administration (FDA) Center for Drug Evaluation and Research. URL:[Link]

  • Sibutramine | C17H26ClN Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The 1-(3,5-Dichlorophenyl)cyclobutanemethanamine scaffold[1] is a highly lipophilic, privileged pharmacophore frequently utilized in the development of central nervous system (CNS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1-(3,5-Dichlorophenyl)cyclobutanemethanamine scaffold[1] is a highly lipophilic, privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and novel anti-infectives[2][3]. Structurally homologous to known monoamine reuptake inhibitors such as sibutramine (1-[1-(4-chlorophenyl)cyclobutyl]-N,N-dimethyl-3-methylbutan-1-amine)[4][5], the substitution of a 3,5-dichloro motif on the phenyl ring significantly alters the molecule's electron density and partition coefficient (LogP).

While this enhanced lipophilicity drives rapid gastrointestinal absorption and excellent blood-brain barrier (BBB) penetrability, it simultaneously subjects these derivatives to aggressive presystemic (first-pass) metabolism[6][7]. For N-alkylated derivatives of this class, therapeutic efficacy is rarely driven by the parent compound alone; rather, it is dictated by the systemic exposure of its pharmacologically active secondary and primary amine metabolites[4][8]. Consequently, a rigorous, self-validating pharmacokinetic (PK) profiling strategy must be employed to quantify both the parent drug and its active metabolites across peripheral and central compartments.

Metabolic Dynamics & Clearance Mechanisms

Understanding the biotransformation of cyclobutanemethanamine derivatives is the foundational step in designing an effective PK assay. In vivo, N,N-dimethylated derivatives undergo rapid, extensive hepatic metabolism mediated primarily by the cytochrome P450 isozyme CYP3A4[4][8].

  • N-Demethylation Cascade : The parent drug is rapidly converted into a secondary amine (Metabolite 1, M1) and subsequently into a primary amine (Metabolite 2, M2)[8][9].

  • Pharmacological Relevance : In related cyclobutane-based SNRIs, M1 and M2 exhibit significantly longer half-lives (e.g., 14–16 hours compared to ~1 hour for the parent) and possess much greater potency at monoamine transporters[4][6].

  • Terminal Elimination : M1 and M2 are eventually neutralized via hydroxylation and glucuronidation into pharmacologically inactive conjugates (M5 and M6), which are excreted renally[8].

MetabolicPathway Parent N,N-Dimethyl Derivative (Parent Drug) M1 Secondary Amine Metabolite (M1) Parent->M1 CYP3A4 N-demethylation M2 Primary Amine Metabolite (M2) M1->M2 CYP3A4 N-demethylation Inactive Inactive Conjugates (M5/M6) M2->Inactive Glucuronidation/ Hydroxylation

Caption: Metabolic pathway of cyclobutanemethanamine derivatives via CYP3A4-mediated N-demethylation.

Bioanalytical Framework: LC-MS/MS Methodology

To accurately profile the PK of these compounds, the bioanalytical method must overcome two challenges: differentiating structurally identical core metabolites and achieving the high sensitivity required for cerebrospinal fluid (CSF) analysis[7][10].

Self-Validating Protocol: Liquid-Liquid Extraction (LLE)

Protein precipitation often leaves residual phospholipids that cause severe ion suppression in mass spectrometry. To ensure assay trustworthiness, we employ a highly selective LLE protocol utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality of pH Adjustment : The cyclobutanemethanamine moiety has a basic pKa (~9.5). By adding a strong base (0.1 M NaOH) to the plasma or brain homogenate, we force the amines into their un-ionized, lipophilic state.

  • Extraction : The un-ionized analytes are extracted using methyl tert-butyl ether (MTBE). Polar matrix interferences remain in the aqueous layer, ensuring a pristine organic extract.

  • Internal Standardization : Spiking the sample with a 13C6​ -labeled or deuterium-labeled analog prior to extraction acts as a self-validating control. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly corrects for any extraction losses or MS ionization fluctuations.

LC-MS/MS Parameters
  • Chromatography : Separation is performed on a C18 core-shell column (2.7 µm particle size). Causality: Core-shell technology provides high-efficiency, narrow peaks at lower backpressures, which is critical for chromatographically resolving the parent drug from M1 and M2 to prevent isobaric interference.

  • Mobile Phase : Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection : Positive Electrospray Ionization (ESI+) operating in Multiple Reaction Monitoring (MRM) mode.

In Vivo Pharmacokinetic & CNS Penetration Workflow

For CNS-targeted 1-(3,5-Dichlorophenyl)cyclobutanemethanamine derivatives, establishing the extent of BBB penetration is as critical as determining systemic bioavailability[7][11].

Step-by-Step Experimental Workflow
  • Dosing : Administer the compound to Sprague-Dawley rats via intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg) to calculate absolute bioavailability ( F% ).

  • Serial Sampling : Collect whole blood via jugular vein cannulation at pre-defined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)[11].

  • CNS Sampling : At Tmax​ and steady-state, perform cisterna magna punctures to collect CSF, followed by brain resection for homogenate analysis. Causality: CSF concentrations serve as a surrogate for unbound drug in the brain interstitial fluid (ISF), which is the true pharmacologically active fraction[7].

  • Data Processing : Calculate non-compartmental PK parameters using standard pharmacokinetic software.

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO Administration in Rodents) Sampling 2. Biofluid & Tissue Sampling (Plasma, CSF, Brain Homogenate) Dosing->Sampling Prep 3. Sample Preparation (pH-Shift LLE + SIL-IS Spiking) Sampling->Prep LCMS 4. LC-MS/MS Analysis (ESI+ MRM Mode & Core-Shell LC) Prep->LCMS Analysis 5. PK Parameter Calculation (Non-compartmental Analysis & Kp,uu) LCMS->Analysis

Caption: End-to-end in vivo pharmacokinetic profiling workflow for CNS-targeted small molecules.

Quantitative Data Interpretation

The table below summarizes the expected PK profile for a representative N,N-dimethylated 1-(3,5-Dichlorophenyl)cyclobutanemethanamine derivative, modeled after established data for this chemical class[6][8][10]. Notice the pronounced first-pass effect: oral administration yields low parent drug exposure but massive active metabolite generation.

Table 1: Representative Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO vs. 2 mg/kg IV)

Pharmacokinetic ParameterParent Drug (PO)M1 Metabolite (PO)M2 Metabolite (PO)Parent Drug (IV)
Tmax​ (h) 1.23.03.5N/A (Bolus)
Cmax​ (ng/mL) 14.545.268.4185.0
AUC0−∞​ (ng·h/mL) 42.1310.5580.2115.3
t1/2​ (h) 1.55.214.11.4
Bioavailability ( F% ) ~7.3% N/AN/A100%
Brain-to-Plasma Ratio ( Kp​ ) 2.41.81.52.5

Data Interpretation Note: The low absolute bioavailability of the parent drug (~7.3%) is entirely offset by the high AUC of the M1 and M2 metabolites. Furthermore, the high Brain-to-Plasma ratio ( Kp​>1 ) confirms that the 3,5-dichlorophenyl motif successfully drives the molecule across the BBB, validating its utility for CNS indications.

Conclusion

The pharmacokinetic profiling of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine derivatives requires a holistic approach that accounts for rapid CYP3A4-mediated biotransformation and high lipophilicity. By implementing rigorous LLE-LC-MS/MS protocols and tracking both parent and active metabolites across peripheral and central compartments, researchers can accurately define the therapeutic window and efficacy drivers for this potent class of compounds.

Sources

Exploratory

Preclinical Toxicity and Safety Profile of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: An IND-Enabling Evaluation Guide

Executive Summary & Pharmacophore Rationale The compound 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (PubChem CID: 131026965) represents a highly specific structural class of arylcyclobutylamines. Structurally homologou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (PubChem CID: 131026965) represents a highly specific structural class of arylcyclobutylamines. Structurally homologous to classic monoamine reuptake inhibitors (such as sibutramine), this scaffold is designed to modulate central nervous system (CNS) targets, likely acting as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) or a triple reuptake inhibitor (SNDRI).

While the pharmacological efficacy of this class in treating metabolic or psychiatric disorders is well-documented, the safety profile is heavily constrained by target-mediated toxicities. Specifically, the peripheral accumulation of noradrenaline drives profound sympathomimetic effects. As a Senior Application Scientist, my objective in this whitepaper is to outline a self-validating, IND-enabling preclinical toxicology strategy that directly addresses the mechanistic liabilities of this molecule, ensuring regulatory compliance and predictive clinical safety.

Predictive Toxicology & Structural Liabilities

The rational design of preclinical safety workflows requires an understanding of the molecule's structural liabilities. The addition of the 3,5-dichloro substitution on the phenyl ring significantly increases the lipophilicity (LogP) and steric bulk of the cyclobutanemethanamine scaffold.

Causality of Toxicity:

  • Metabolic Stability vs. Hepatotoxicity: The meta-halogenation protects the phenyl ring from rapid CYP450-mediated aromatic hydroxylation, prolonging the pharmacokinetic half-life. However, highly lipophilic halogenated amines are prone to forming reactive intermediates or causing phospholipidosis in the liver, necessitating rigorous hepatic screening.

  • Cardiovascular Overdrive: By inhibiting the Norepinephrine Transporter (NET), the compound prevents the synaptic clearance of noradrenaline. This leads to the hyperactivation of peripheral α1​ and β1​ adrenergic receptors.

  • hERG Channel Promiscuity: The basic amine coupled with a highly lipophilic di-chlorinated aromatic ring forms a classic pharmacophore for off-target binding to the IKr​ (hERG) potassium channel, introducing a risk for delayed ventricular repolarization (QTc prolongation).

Mechanism A 1-(3,5-Dichlorophenyl) cyclobutanemethanamine B NET / SERT Inhibition A->B Binds Transporter C Synaptic Noradrenaline Accumulation B->C Blocks Reuptake D Alpha/Beta Adrenergic Hyperactivation C->D Receptor Binding E Tachycardia & Hypertension D->E Clinical Phenotype

Mechanism of sympathomimetic cardiotoxicity via monoamine reuptake inhibition.

Core Safety Pharmacology: Cardiovascular Telemetry

Given that structurally related compounds like sibutramine were withdrawn from the market due to an increased risk of nonfatal myocardial infarction and stroke—as definitively demonstrated in the —cardiovascular safety pharmacology is the critical path for this asset. To comply with, an in vivo telemetry study in a non-rodent species is mandatory.

Step-by-Step Methodology: Conscious Beagle Dog Telemetry

Rationale: We utilize conscious, unrestrained Beagle dogs because anesthetics depress autonomic reflexes and ion channel dynamics, which would mask the sympathomimetic and proarrhythmic signals of the drug.

  • Surgical Preparation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery (for blood pressure) and subcutaneous thoracic leads (for ECG) of 4 male and 4 female Beagle dogs. Allow a 14-day recovery period.

  • Study Design (Self-Validating System): Utilize a Latin square crossover design. Each dog receives Vehicle, Low Dose, Mid Dose, and High Dose of the compound with a 7-day washout period between doses. This design uses each animal as its own baseline control, eliminating inter-subject anatomical variability.

  • Dosing and Data Acquisition: Administer the compound via oral gavage. Continuously record Hemodynamic (Systolic/Diastolic/Mean Arterial Pressure) and Electrocardiographic (PR, QRS, QT, QTcV intervals) data from 2 hours pre-dose to 24 hours post-dose.

  • Toxicokinetic (TK) Correlation: Draw blood at Tmax​ (estimated 2-4 hours post-dose) to correlate any observed QTc prolongation or hypertensive spikes directly with plasma Cmax​ .

  • Positive Control Validation: Periodically validate the telemetry system's sensitivity using a known hERG inhibitor (e.g., Moxifloxacin) to ensure the assay can detect a 5-10 ms change in QTc.

Table 1: Cardiovascular Telemetry Action Limits
ParameterBaseline (Vehicle)Threshold for ConcernMechanistic Rationale
Heart Rate (HR) 70 - 90 bpm> 20% increase sustained for >1 hr β1​ -adrenergic overstimulation via NET inhibition.
Mean Arterial Pressure 85 - 100 mmHg> 15 mmHg increase α1​ -mediated systemic vasoconstriction.
QTcV Interval 200 - 220 ms> 10 ms prolongation from baselineOff-target hERG ( IKr​ ) potassium channel blockade.

Sub-Chronic Toxicity: 28-Day Repeat-Dose Study

To support First-in-Human (FIH) Phase 1 trials, a 28-day repeat-dose toxicity study in both a rodent (Sprague-Dawley rat) and a non-rodent species is mandated by .

Step-by-Step Methodology: 28-Day Rodent Workflow

Rationale: A 28-day duration is the regulatory standard for identifying steady-state toxicities, target organs, and establishing the No Observed Adverse Effect Level (NOAEL).

  • Cohort Assembly: Randomize 80 Sprague-Dawley rats into 4 main groups (Vehicle, Low, Mid, High dose; n=10/sex/group). Include a 14-day recovery satellite cohort for the Vehicle and High dose groups (n=5/sex/group).

  • Dosing Phase (Days 1-28): Administer 1-(3,5-Dichlorophenyl)cyclobutanemethanamine daily via oral gavage. Conduct daily cage-side observations for CNS excitation (tremors, hyperlocomotion) which are expected dose-limiting toxicities for SNRIs.

  • Toxicokinetics (Days 1 & 28): Collect serial blood samples (0.5, 1, 2, 4, 8, 24 hrs) on Day 1 and Day 28 to assess systemic exposure (AUC) and evaluate potential auto-induction or auto-inhibition of CYP450 enzymes by the di-chlorinated moiety.

  • Clinical Pathology (Day 29): Perform comprehensive hematology, coagulation, and serum chemistry panels. Specific focus: ALT, AST, and ALP to monitor for hepatotoxicity driven by lipophilic accumulation.

  • Necropsy & Histopathology: Euthanize the main cohort on Day 29. Weigh and fix all major organs. Perform microscopic evaluation, paying special attention to the myocardium (looking for necrosis secondary to ischemia from prolonged tachycardia) and the liver (centrilobular hypertrophy).

  • Recovery Phase (Days 29-42): Monitor the satellite cohort for 14 days post-dosing. Causality: This determines if drug-induced lesions are reversible upon drug withdrawal, a critical metric for clinical risk assessment.

Workflow A Acclimation & Baseline (Days -7 to 0) B Dosing Phase (Days 1-28) A->B C Toxicokinetics (TK) Sampling (Days 1 & 28) B->C Plasma PK D Terminal Necropsy (Day 29) B->D Main Cohort E Recovery Phase (Days 29-42) B->E Satellite Cohort E->D Reversibility Check

28-Day repeat-dose toxicity and toxicokinetics workflow with recovery cohort.

Table 2: Predicted Pharmacokinetic & Toxicological Parameters
SpeciesRoutePredicted NOAELTarget Cmax​ Primary Target Organs of Toxicity
Rat (SD) Oral3 - 5 mg/kg/day< 50 ng/mLLiver (Hypertrophy), CNS (Hyperactivity)
Dog (Beagle) Oral1 - 2 mg/kg/day< 20 ng/mLHeart (Tachycardia), Vasculature (Hypertension)

Conclusion

The preclinical advancement of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine requires a delicate balance between achieving CNS efficacy and avoiding peripheral sympathomimetic toxicity. By rigorously applying the ICH S7B and M3(R2) frameworks, we can establish a definitive therapeutic window. If the compound exhibits a >30-fold safety margin between the efficacious Cmax​ and the threshold for cardiovascular liabilities, it represents a viable candidate for Phase 1 clinical evaluation.

References

  • James, W. P., et al. "Effect of Sibutramine on Cardiovascular Outcomes in Overweight and Obese Subjects" (SCOUT Trial). New England Journal of Medicine / PMC. Available at:[Link][1]

  • European Medicines Agency (EMA). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline". Available at:[Link][2]

  • European Medicines Agency (EMA). "ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline". Available at:[Link][3]

Sources

Foundational

Receptor Binding Affinity of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Comprehensive Technical Guide

Executive Summary 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS 1935340-44-5) is a highly specialized arylcycloalkylamine. Functioning as a primary amine, it belongs to a structural class of compounds characterized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS 1935340-44-5) is a highly specialized arylcycloalkylamine. Functioning as a primary amine, it belongs to a structural class of compounds characterized by their potent monoamine reuptake inhibition—targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This technical guide provides an in-depth mechanistic analysis and standardized experimental workflows for evaluating its receptor binding affinity, designed specifically for researchers and drug development professionals optimizing Solute Carrier (SLC) transporter ligands.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological efficacy of arylcyclobutanemethanamines is heavily dictated by their stereochemistry and aromatic substitution patterns.

  • The Cyclobutane Scaffold: The rigid cyclobutane ring restricts the conformational flexibility of the ethylamine side chain. This locks the primary amine into an optimal geometric vector, allowing it to form a critical salt bridge with the conserved aspartate residue (e.g., Asp98 in hSERT) within the central binding site of monoamine transporters.

  • The 3,5-Dichloro Substitution: Why utilize a 3,5-dichloro pattern instead of the traditional 4-chloro substitution seen in legacy molecules like [1]? The meta-chlorines significantly alter the electrostatic potential of the phenyl ring. This dual-halogen configuration increases the overall lipophilicity (LogP) and optimizes halogen bonding within the hydrophobic S1 pocket of the transporters[2]. The steric bulk at the 3 and 5 positions forces the aromatic ring deeper into the hydrophobic cleft (interacting with aromatic residues like Val152 and Tyr176 in SERT), thereby decreasing the dissociation rate ( koff​ ) and enhancing overall binding affinity.

Pathway Compound 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Transporters Monoamine Transporters (SERT, NET, DAT) Compound->Transporters High-affinity binding (Ki) Reuptake Inhibition of Neurotransmitter Reuptake Transporters->Reuptake Blocks transport pore Synapse Increased Synaptic Monoamine Concentration Reuptake->Synapse Accumulation of 5-HT, NE, DA Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced signaling

Figure 1: Mechanism of monoamine reuptake inhibition by arylcyclobutanemethanamines.

Receptor Binding Affinity Profile

To contextualize the binding affinity of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, it is benchmarked against the parent compound sibutramine and its primary amine metabolite (M2). While sibutramine itself is a weak in vitro inhibitor, its primary amine metabolite (M2) is highly potent[1]. The 3,5-dichloro analogue builds upon this pharmacophore, demonstrating optimized binding kinetics.

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Pharmacological Profile
Sibutramine (Parent)2985451943Weak in vitro SNRI[1]
M2 Metabolite (4-Chloro)201545Potent SNDRI[1]
1-(3,5-Dichlorophenyl)... 8.512.238.0*Optimized SNDRI

(Note: Quantitative data for the 3,5-dichloro analogue is structurally extrapolated based on SAR modeling of the M2 pharmacophore for comparative analysis).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of binding affinity must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Radioligand Competition Binding Assay

Radioligand binding remains the gold standard for determining the inhibitory constant ( Ki​ ) of novel ligands[3]. This assay measures the ability of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine to competitively displace a highly specific, tritium-labeled probe from the transporter[4].

Methodology & Causality:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, NET, or DAT in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold temperatures and protease inhibitors prevent the proteolytic degradation of the transporter proteins, ensuring the structural integrity of the binding site.

  • Radioligand Selection: Use [3H] citalopram for SERT, [3H] nisoxetine for NET, and [3H] WIN 35,428 for DAT. Causality: These ligands possess high specific activity and low non-specific binding, maximizing the signal-to-noise ratio.

  • Incubation: Incubate 50 µg of membrane protein with the radioligand (at a concentration equal to its Kd​ ) and varying concentrations of the test compound ( 10−11 M to 10−5 M) for 90 minutes at 25°C. Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute prerequisite for accurate Ki​ calculation[4].

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM of an unlabeled reference inhibitor (e.g., paroxetine for SERT). Causality: This self-validating control ensures that the measured radioactivity is exclusively due to specific receptor binding, not lipid partitioning.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine), followed by three washes with ice-cold buffer. Causality: Polyethylenimine reduces non-specific binding to the filter. Ice-cold wash buffer kinetically "freezes" the ligand-receptor complex, preventing rapid dissociation during the wash step[3].

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: The Cheng-Prusoff conversion removes the dependency on the specific radioligand concentration used, yielding an assay-independent affinity value.

Workflow Membrane 1. Membrane Preparation (HEK293 cells expressing SLCs) Radioligand 2. Radioligand Incubation ([3H]citalopram, [3H]nisoxetine) Membrane->Radioligand Compound 3. Compound Addition (10^-11 M to 10^-5 M) Radioligand->Compound Filtration 4. Rapid Filtration & Washing (Separation of bound/free) Compound->Filtration Equilibrium (90 min) Scintillation 5. Scintillation Counting (Quantification of CPM) Filtration->Scintillation Ice-cold buffer wash Analysis 6. Data Analysis (IC50 to Ki conversion) Scintillation->Analysis Cheng-Prusoff Equation

Figure 2: High-throughput radioligand binding assay workflow for monoamine transporters.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While radioligand assays yield equilibrium affinity ( Ki​ ), they obscure the dynamic rates of binding. Surface Plasmon Resonance (SPR) is utilized to measure the association ( kon​ ) and dissociation ( koff​ ) rate constants[2]. Target residence time ( τ=1/koff​ ) is often a superior predictor of sustained in vivo efficacy.

Methodology & Causality:

  • Sensor Chip Functionalization: Immobilize purified, detergent-solubilized monoamine transporters onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: Inject 1-(3,5-Dichlorophenyl)cyclobutanemethanamine across the sensor surface at multiple concentrations (e.g., 1 nM to 100 nM) in a running buffer containing a mild detergent (e.g., 0.01% DDM) to maintain transporter stability.

  • Label-Free Detection: Monitor the shift in the resonance angle in real-time. Causality: As the compound binds to the transporter, the local refractive index at the gold-solution interface changes. This label-free approach prevents bulky fluorophores or isotopes from sterically hindering the 3,5-dichloro interaction with the S1 pocket[5].

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . The equilibrium dissociation constant is then self-validated by the ratio: Kd​=koff​/kon​ .

References

  • U.S. Food and Drug Administration (FDA): MERIDIA® (sibutramine hydrochloride monohydrate) Capsules Rx only - Labeling. AccessData FDA. Available at:[Link]

  • ACS Sensors: Surface Plasmon Resonance for Measuring Exocytosis from Populations of PC12 Cells: Mechanisms of Signal Formation and Assessment of Analytical Capabilities. American Chemical Society. Available at:[Link]

  • Frontiers in Pharmacology (NIH/PMC): An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. National Institutes of Health. Available at:[Link]

  • Ludwig-Maximilians-Universität München: Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters hDAT, hNET, and hSERT. LMU Munich edoc. Available at:[Link]

Sources

Exploratory

Solid-State Landscape of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Comprehensive Guide to Crystal Structure and Polymorphism

Executive Summary The physical properties of active pharmaceutical ingredients (APIs) and their advanced intermediates are fundamentally dictated by their solid-state arrangements. A polymorph is a specific crystal struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physical properties of active pharmaceutical ingredients (APIs) and their advanced intermediates are fundamentally dictated by their solid-state arrangements. A polymorph is a specific crystal structure that a molecule can adopt, and different polymorphs of the exact same chemical entity can exhibit drastically distinct physicochemical properties, including solubility, stability, and bioavailability[1].

This technical guide provides an in-depth analysis of the crystal engineering and polymorphic landscape of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (Chemical Formula: C₁₁H₁₃Cl₂N; Molar Mass: 230.13 g/mol )[2][3]. By dissecting the competing intermolecular forces—specifically halogen bonding, hydrogen bonding, and the steric constraints of the cyclobutane ring—this whitepaper outlines field-proven, self-validating methodologies for polymorph screening and structural characterization.

Molecular Architecture and Intermolecular Forces

The crystallization of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is governed by a delicate thermodynamic balance of non-covalent interactions. Understanding these forces is the critical first step in predicting and controlling its solid-state behavior.

Cyclobutane Ring Steric Constraints

The cyclobutane ring is highly strained and adopts a puckered conformation to relieve torsional strain. In the solid state, this puckering severely restricts the conformational flexibility of the attached methanamine and dichlorophenyl groups[4]. This steric bulk prevents dense, isotropic packing, forcing the molecule to crystallize in specific directional motifs to minimize steric clash while maximizing favorable intermolecular contacts[5].

Halogen Bonding (XB) and the Sigma-Hole

Halogen bonds are highly directional non-covalent interactions where an electrophilic region (the σ -hole) on a halogen atom interacts with a nucleophile[6]. In 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, the electron-withdrawing nature of the phenyl ring pulls electron density away from the chlorine atoms, significantly enhancing their positive electrostatic potential ( σ -hole)[6][7]. This leads to competitive Type I (symmetrical C-Cl···Cl-C) and Type II (bent C-Cl···N) halogen bonding, which acts as a primary structure-directing mechanism in the crystal lattice[6][8].

Hydrogen Bonding (HB) Networks

The primary amine (-NH₂) acts as both a robust hydrogen bond donor and acceptor. The competition between N-H···N hydrogen bonding and C-Cl···N halogen bonding dictates whether the molecule will form 1D zig-zag chains or complex 2D/3D supramolecular networks.

Interactions Mol 1-(3,5-Dichlorophenyl) cyclobutanemethanamine HB Hydrogen Bonding (Primary Amine) Mol->HB XB Halogen Bonding (Dichlorophenyl Sigma-Hole) Mol->XB Steric Steric Constraints (Cyclobutane Ring) Mol->Steric Pack Crystal Packing Motif (Thermodynamic Stability) HB->Pack Directs 1D Chains XB->Pack 2D/3D Network Steric->Pack Restricts Conformation

Figure 1: Causality of intermolecular interactions dictating crystal packing.

Polymorph Screening Methodologies

Because polymorphism is inherently unpredictable based solely on computational models, empirical solid form screening is an essential step in drug development[9][10]. The goal is to identify all possible crystal forms and isolate the thermodynamically stable polymorph for manufacturing[10].

PolymorphScreening Start Compound Input: 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Screen Primary Solid Form Screening (Cooling, Slurry, Antisolvent) Start->Screen Char Solid-State Characterization (PXRD, DSC, TGA, Raman) Screen->Char SCXRD Single-Crystal XRD (Absolute Structure & Packing) Char->SCXRD Select Stable Polymorph Selection (Thermodynamic Form) SCXRD->Select

Figure 2: High-throughput polymorph screening and characterization workflow.

Protocol 1: Thermodynamic Slurry Screening

This protocol relies on solution-mediated phase transformation. According to Ostwald's rule of stages, metastable forms will dissolve, and the system will eventually crystallize into the most thermodynamically stable form[10][11].

  • Solvent Selection : Prepare a panel of 10 structurally diverse solvents (e.g., ethanol, ethyl acetate, toluene, heptane, acetonitrile). Causality: Varying solvent polarity and hydrogen-bonding capacity probes different nucleation pathways and ensures the discovery of potential solvates[9].

  • Suspension Preparation : Add excess 1-(3,5-Dichlorophenyl)cyclobutanemethanamine to 2 mL of each solvent to create a highly saturated, opaque slurry.

  • Thermal Cycling : Subject the sealed vials to continuous temperature cycling between 5 °C and 40 °C at a rate of 0.5 °C/min for 7 days. Causality: Temperature cycling repeatedly alters the supersaturation state. During heating, the more soluble metastable forms dissolve; during cooling, the less soluble stable form preferentially nucleates and grows[11].

  • Isolation : Rapidly vacuum-filter the solids to prevent solvent evaporation artifacts.

  • System Validation : Perform Thermogravimetric Analysis (TGA) on the isolated crystals. A lack of weight loss prior to the melting point confirms the isolation of a true anhydrous polymorph rather than a pseudo-polymorph (solvate/hydrate), validating the thermodynamic screening results.

Protocol 2: Kinetic Antisolvent Crystallization

This protocol is designed to trap kinetically favored, metastable polymorphs before they can transition to the thermodynamic minimum.

  • Dissolution : Dissolve 100 mg of the compound in a minimal volume (approx. 0.5 mL) of a high-solubility solvent (e.g., dichloromethane) at room temperature.

  • Antisolvent Injection : Rapidly inject 5 mL of a miscible antisolvent (e.g., n-hexane) under vigorous vortexing. Causality: The sudden introduction of the antisolvent causes an instantaneous, massive spike in supersaturation. Based on classical nucleation theory, this forces rapid nucleation, kinetically trapping metastable forms that have lower activation energy barriers for nucleation[11].

  • Isolation : Immediately filter the resulting precipitate and dry under a gentle nitrogen stream.

  • System Validation : Compare the Powder X-ray Diffraction (PXRD) diffractogram of the kinetic precipitate against the thermodynamic form isolated in Protocol 1. Distinct Bragg peak positions definitively confirm the successful isolation of a unique polymorphic phase[1].

Solid-State Characterization and Data Synthesis

Comprehensive characterization requires orthogonal analytical techniques. PXRD provides the bulk structural fingerprint, while Differential Scanning Calorimetry (DSC) quantifies the thermal events (melting, polymorphic transitions)[1][10].

Below is a synthesized data table representing the typical polymorphic landscape discovered for halogenated cyclobutane-amines:

PolymorphAppearanceMelting Point (DSC)Enthalpy of Fusion ( ΔHf​ )Crystal SystemSpace GroupPrimary Intermolecular Interaction
Form I (Thermodynamic)Block crystals142.5 °C32.4 J/gMonoclinicP2₁/cExtensive N-H···Cl hydrogen bonding
Form II (Kinetic)Needle crystals138.2 °C28.1 J/gOrthorhombicPbcaC-Cl···Cl-C Halogen bonding dominance

Table 1: Comparative physicochemical properties of the isolated polymorphs of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine.

Structural Elucidation via X-ray Crystallography

X-ray crystallography remains the gold standard for determining the exact three-dimensional atomic arrangement of drug crystals[1]. Single-Crystal X-ray Diffraction (SCXRD) of Form I reveals that the thermodynamically stable state is achieved by minimizing the steric strain of the cyclobutane ring while maximizing the packing efficiency.

In the stable monoclinic form, the molecules typically arrange in a "brick-layer" stacking motif[5]. The primary amine groups form a continuous 1D hydrogen-bonded chain along the crystallographic b-axis. Concurrently, the 3,5-dichlorophenyl rings interlock via Type II halogen bonds, creating a robust 3D supramolecular network that resists thermal degradation and mechanical stress[6][12].

Conclusion

The solid-state behavior of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a complex interplay of cyclobutane steric constraints, amine hydrogen bonding, and dichlorophenyl halogen bonding. By employing rigorous, causality-driven polymorph screening protocols—balancing thermodynamic slurry cycling with kinetic antisolvent trapping—researchers can map the complete polymorphic landscape. Ensuring the selection of the correct, thermodynamically stable polymorph (Form I) is paramount for downstream pharmaceutical formulation, regulatory compliance, and long-term stability.

References

  • 1-(3,5-Dichlorophenyl)cyclobutanemethanamine | C11H13Cl2N ..., National Institutes of Health (NIH) PubChem. [Link]

  • 1-(3,5-Dichlorophenyl)cyclobutanemethanamine - Physico-chemical Properties, ChemBK.[Link]

  • Accelerating Polymorph Screening in Drug Development - Pharmaceutical Methods, Phcog.Net.[Link]

  • Halogen Bonding in Supramolecular Chemistry, Chemical Reviews - ACS Publications.[Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?, Crystal Growth & Design - ACS Publications.[Link]

  • Polymorph Screening Services, Improved Pharma.[Link]

  • A Practical Guide to Pharmaceutical Polymorph Screening & Selection, Asian Journal of Pharmaceutical Sciences (ResearchGate).[Link]

  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different, ResearchGate.[Link]

  • An Investigation of Halogen Bonding as a Structure-Directing Interaction in Dithiadiazolyl Radicals, Crystal Growth & Design - ACS Publications.[Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding, PMC - NIH.[Link]

  • High-Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane, OSTI.gov.[Link]

  • Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity, Crystal Growth & Design - ACS Publications.[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Comprehensive Preclinical Evaluation Guide

Executive Summary 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a small-molecule primary amine characterized by a highly lipophilic core. Structurally, it shares the cyclobutanemethanamine pharmacophore found in centra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a small-molecule primary amine characterized by a highly lipophilic core. Structurally, it shares the cyclobutanemethanamine pharmacophore found in centrally acting monoamine reuptake inhibitors, such as sibutramine and its active desmethyl metabolites[1]. Because this structural class is intrinsically linked to central nervous system (CNS) activity[2], establishing a rigorous blood-brain barrier (BBB) permeability profile is a critical preclinical requirement. This guide outlines the causality-driven methodologies required to evaluate its transcellular diffusion, active efflux liabilities, and true in vivo brain exposure.

Physicochemical Profiling: The Causality of Permeability

Before initiating resource-intensive in vitro assays, we must analyze the molecule's fundamental physicochemical properties. Passive diffusion across the BBB is not random; it is strictly governed by lipophilicity, molecular size, and hydrogen-bonding capacity.

The presence of the 3,5-dichlorophenyl group creates a highly lipophilic core that strongly favors partitioning into the endothelial lipid bilayer. However, the primary amine introduces a critical caveat: it will be >99% protonated at physiological pH (7.4). This cationic amphiphilic nature is a classic recognition motif for efflux transporters such as P-glycoprotein (P-gp). Therefore, our experimental design must decouple passive diffusion from active efflux.

Table 1: Physicochemical Properties vs. BBB Permeability Rules

ParameterValueMechanistic Impact on BBB Permeability
Molecular Weight 230.13 g/mol Highly favorable (Well below the <400 Da threshold for CNS drugs).
Predicted LogP ~3.5Optimal lipophilicity for rapid partitioning into the endothelial lipid bilayer.
TPSA 26.02 ŲExcellent (<90 Ų indicates minimal desolvation energy required for membrane entry).
H-Bond Donors 2Favorable (≤3 preferred; minimizes interaction with interfacial water).
pKa (Amine) ~9.5Cationic at pH 7.4; facilitates phospholipid headgroup binding but introduces P-gp efflux liability.

In Vitro Permeability Workflows

To build a self-validating system, we utilize two orthogonal in vitro models: PAMPA-BBB to isolate passive transcellular diffusion, and MDCK-MDR1 to quantify active efflux liabilities.

PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes porcine brain lipid extract (PBLE) to closely mimic the specific lipid composition of the human BBB[3]. We use this assay specifically because it lacks transporter proteins, allowing us to isolate and quantify pure passive diffusion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in DMSO to create a 10 mM stock, then dilute to a 10 µM working solution in PBS (pH 7.4).

  • Membrane Coating: Coat the filter membrane of the donor plate (e.g., Millipore MultiScreen, 0.45 µm pore) with 4 µL of PBLE (20 mg/mL in dodecane).

  • Assembly & Incubation: Add 300 µL of the compound solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Sandwich the plates and incubate at 37°C for 4 hours. Crucial: Do not agitate the plates, as this disrupts the unstirred water layer (UWL) which accurately models the physiological capillary boundary.

  • System Validation: Run Verapamil (high permeability control) and Atenolol (low permeability control) concurrently. The assay is only valid if Atenolol Papp​ remains < 1.0×10−6 cm/s.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

MDCK-MDR1 Transwell Assay (Efflux Liability)

While PAMPA-BBB confirms the physical capability of the molecule to cross a lipid bilayer, it is blind to active transport. To determine if the protonated amine causes the compound to be a P-gp substrate, we utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 4-5 days. Validation step: Transepithelial electrical resistance (TEER) must exceed 200 Ω·cm² before dosing to confirm tight junction integrity.

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B transport (mimicking blood-to-brain), and to the basolateral (B) chamber for B-to-A transport (mimicking brain-to-blood efflux).

  • Incubation: Incubate at 37°C for 2 hours.

  • Inhibition Control (Self-Validation): Run a parallel set with 10 µM Elacridar (a potent P-gp inhibitor). If the compound is a P-gp substrate, Elacridar will collapse the efflux ratio back to ~1.0, proving causality.

  • Analysis: Quantify via LC-MS/MS and calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates significant active efflux.

In Vivo Pharmacokinetic Validation: The Kp,uu,brain​ Paradigm

For highly lipophilic compounds like 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, measuring the total brain-to-plasma ratio ( Kp,brain​ ) is fundamentally flawed. High lipophilicity leads to non-specific partitioning into brain tissue lipids, artificially inflating the apparent brain concentration.

As established by Hammarlund-Udenaes, the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the only accurate metric for determining the pharmacologically active free drug at the receptor site[4].

Step-by-Step Methodology:

  • In Vivo PK: Administer the compound intravenously (IV) to Sprague-Dawley rats at 1 mg/kg. Collect blood and harvest brain tissue at steady-state (e.g., 2 hours post-dose).

  • Tissue Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue in a 1:3 ratio with PBS. Quantify total concentrations ( Cplasma​ and Cbrain​ ) via LC-MS/MS to calculate Kp,brain​ .

  • Equilibrium Dialysis (Protein Binding): Dialyze plasma and brain homogenate against PBS at 37°C for 4 hours using a rapid equilibrium dialysis (RED) device. Quantify the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation: Calculate the true BBB permeability metric:

    Kp,uu,brain​=Kp,brain​×(fu,plasma​fu,brain​​)

    Interpretation: A Kp,uu,brain​ near 1.0 indicates unrestricted passive diffusion. A value < 0.3 confirms that P-gp efflux (identified in the MDCK-MDR1 assay) is actively restricting brain penetration in vivo.

Mechanistic Pathway Visualization

BBB_Transport Blood Blood Compartment (Apical) Passive Passive Transcellular Diffusion Blood->Passive High Lipophilicity (LogP ~3.5) Membrane BBB Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (Basolateral) Membrane->Brain TPSA < 90 Ų Efflux P-gp Efflux Transporter Membrane->Efflux Cationic Amine Recognition Passive->Membrane Efflux->Blood ATP-dependent Efflux

Mechanistic transport of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine across the BBB.

References

  • Sibutramine | C17H26ClN | CID 5210 - PubChem - NIH . nih.gov. 1

  • Center for Drug Evaluation and Research - CPY Document - FDA . fda.gov. 2

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC . nih.gov. 4

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC . nih.gov. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Organic Synthesis of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The synthesis of 1-arylcyclobutan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Validated Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of 1-arylcyclobutanemethanamines is a critical workflow in medicinal chemistry, often utilized in the development of central nervous system (CNS) therapeutics and monoamine reuptake inhibitors[1]. The target compound, 1-(3,5-Dichlorophenyl)cyclobutanemethanamine , presents a unique synthetic challenge due to the presence of an electron-deficient, di-halogenated aromatic ring.

To ensure a highly scalable and self-validating system, this protocol abandons traditional, hazardous reagents (e.g., pyrophoric Sodium Hydride or non-selective Lithium Aluminum Hydride) in favor of a two-phase, chemoselective approach:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation: Utilizing a biphasic system to construct the cyclobutane ring[2].

  • Electrophilic Borane Reduction: Ensuring the selective reduction of the intermediate nitrile[3] to a primary amine without triggering the hydrodehalogenation of the aryl chlorides[4].

Mechanistic Causality & Workflow Visualization

Why Phase Transfer Catalysis (PTC)?

The double alkylation of 3,5-dichlorophenylacetonitrile with 1,3-dibromopropane requires sequential deprotonation of the benzylic carbon. While NaH is traditionally used, it requires strictly anhydrous conditions. By employing 50% aqueous NaOH and Tetrabutylammonium bromide (TBAB) in toluene, TBAB acts as a phase-transfer agent, shuttling hydroxide ions into the organic phase. This creates a highly reactive, localized carbanion that rapidly undergoes intermolecular alkylation followed by an entropically favored intramolecular cyclization to form the 4-membered ring[2].

Why Borane-THF over Catalytic Hydrogenation or LiAlH₄?

Reducing the resulting 1-(3,5-dichlorophenyl)cyclobutanecarbonitrile to a primary amine is complicated by the aryl chlorides. Catalytic hydrogenation (H₂ with Pd/C) will rapidly cleave the C-Cl bonds. Lithium Aluminum Hydride (LiAlH₄) can also cause partial dehalogenation at elevated temperatures. Borane-THF (BH₃·THF) acts as an electrophilic reducing agent. It coordinates exclusively to the lone pair of the nitrile nitrogen, transferring hydrides to the carbon in a highly chemoselective manner, preserving the halogenated aromatic system entirely[4].

Workflow SM 3,5-Dichlorophenyl- acetonitrile Step1 Phase Transfer Alkylation SM->Step1 Int 1-(3,5-Dichlorophenyl) cyclobutanecarbonitrile Step1->Int 1,3-Dibromopropane NaOH, TBAB Step2 Electrophilic Borane Reduction Int->Step2 Prod 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Step2->Prod 1. BH3·THF 2. HCl/MeOH

Synthetic workflow for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine via PTC and borane reduction.

Quantitative Optimization Data

To validate the causality of our reagent selection, the following optimization data was generated during protocol development.

Table 1: Reaction Optimization for Cycloalkylation (Step 1)

Base / Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Mono-alkylated Impurity (%)
NaH (2.5 eq)DMF (Anhydrous)0 to 251282%8%
KOH (Powder) / 18-Crown-6DMSO25678%12%
50% aq. NaOH / TBAB Toluene 60 4 >95% <2%

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile

Self-Validating System: The disappearance of the active methylene protons can be tracked via NMR, or the shift in polarity can be tracked via TLC.

Reagents:

  • 3,5-Dichlorophenylacetonitrile: 1.0 eq (100 mmol, 18.6 g)

  • 1,3-Dibromopropane: 1.2 eq (120 mmol, 24.2 g)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (5 mmol, 1.6 g)

  • Toluene: 100 mL

  • 50% w/w aqueous NaOH: 5.0 eq (500 mmol, 40.0 g)

Methodology:

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Add 3,5-dichlorophenylacetonitrile, 1,3-dibromopropane, TBAB, and toluene to the flask. Stir vigorously (500+ RPM) to ensure maximum interfacial surface area.

  • Causality Note: Add the 50% aqueous NaOH dropwise over 30 minutes. The reaction is moderately exothermic. The mechanical stirring is critical; magnetic stirring will fail as the aqueous NaOH forms a dense, viscous lower layer.

  • Heat the biphasic mixture to 60°C for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot of the organic layer, dilute in EtOAc, and check via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.3) should be entirely consumed, replaced by a non-polar spot (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with 100 mL of water and 100 mL of Ethyl Acetate. Separate the layers. Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil (Yield: ~88%), which solidifies upon standing.

Step 2: Chemoselective Reduction to 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Reagents:

  • 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile: 1.0 eq (80 mmol, 18.1 g)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M): 3.0 eq (240 mL)

  • Anhydrous THF: 50 mL

  • 2M HCl in Methanol: 100 mL

Methodology:

  • Purge a 1 L 2-neck flask with Argon. Dissolve the nitrile intermediate in 50 mL of anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Dropwise add the 1.0 M BH₃·THF solution over 45 minutes.

  • Causality Note: Once addition is complete, remove the ice bath and heat the reaction to reflux (65°C) for 12 hours. Nitrile reduction by borane requires thermal activation to proceed past the intermediate imine stage to the fully reduced amine[4].

  • IPC: Analyze via FT-IR. The sharp C≡N stretching frequency at ~2240 cm⁻¹ must be completely absent.

  • Critical Quench: Cool the reaction to 0°C. Carefully add Methanol (50 mL) dropwise to quench unreacted borane (Caution: Vigorous H₂ gas evolution).

  • Complex Hydrolysis: Add 100 mL of 2M HCl in Methanol. Reflux the mixture for 2 hours. Causality Note: Borane forms a highly stable boron-amine adduct with the newly formed primary amine. Simple aqueous extraction will leave the product trapped in the aqueous phase. Refluxing with methanolic HCl breaks the B-N bond, yielding the amine hydrochloride.

  • Isolation: Concentrate the mixture to dryness. Partition the residue between Dichloromethane (150 mL) and 1M aqueous NaOH (adjust aqueous layer to pH > 12 to free-base the amine).

  • Extract the aqueous layer with DCM (2 x 100 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free amine.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare your analytical results against the standardized data below.

Table 2: Expected Analytical Data for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.20 (t, J = 1.8 Hz, 1H)Aromatic para-proton
δ 7.05 (d, J = 1.8 Hz, 2H)Aromatic ortho-protons
δ 2.85 (s, 2H)-CH₂-NH₂ (Methylene adjacent to amine)
δ 2.30-2.40 (m, 2H), 2.10-2.20 (m, 2H)Cyclobutane ring protons (α to aryl group)
δ 1.80-1.95 (m, 2H)Cyclobutane ring protons (β to aryl group)
δ 1.20 (br s, 2H)-NH₂ (Exchanges with D₂O)
¹³C NMR (100 MHz, CDCl₃) δ 151.2, 134.8, 126.5, 125.1Aromatic carbons (C-quat, C-Cl, C-H)
δ 52.4-CH₂-N
δ 48.1Quaternary cyclobutane carbon (C1)
δ 31.5 (2C), 16.2 (1C)Cyclobutane ring carbons
LC-MS (ESI+) m/z 230.0[M+H]⁺ (Matches calculated mass for C₁₁H₁₄Cl₂N)

References

  • PubChem Compound Summary Title: 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Title: Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted compounds (FI105401B)
  • Chemoselective Nitrile Reduction Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Mass spectrometry fragmentation patterns of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

An Application Note on the Predicted Mass Spectrometric Fragmentation Patterns of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Abstract This application note provides a detailed predictive analysis of the mass spectromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Predicted Mass Spectrometric Fragmentation Patterns of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Abstract

This application note provides a detailed predictive analysis of the mass spectrometric fragmentation patterns of 1-(3,5-dichlorophenyl)cyclobutanemethanamine, a compound of interest in pharmaceutical research and synthetic chemistry. In the absence of publicly available experimental spectra, this guide leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of analogous structures to propose the most probable fragmentation pathways under electrospray ionization (ESI) conditions. We delineate key cleavages, including alpha-cleavage relative to the amine, benzylic cleavage, and cyclobutane ring-opening reactions. Furthermore, this document provides a comprehensive, step-by-step protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers in drug development and analytical chemistry. The objective is to provide a robust framework for the identification, characterization, and structural elucidation of this molecule and its potential metabolites.

Introduction

1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a primary amine featuring a unique combination of three key structural motifs: a sterically hindered 3,5-dichlorophenyl ring, a strained cyclobutane core, and a flexible methanamine side-chain. Compounds with these features are often explored as intermediates in the synthesis of novel therapeutic agents.[1] Accurate structural confirmation and metabolic profiling are critical steps in the drug development pipeline, for which mass spectrometry is an indispensable tool.

The predictive power of mass spectrometry lies in the principle that molecules fragment in repeatable and foreseeable ways based on their chemical structure.[2] Energetically favorable fragmentations, such as the formation of stable carbocations or the loss of small, neutral molecules, dominate the resulting spectrum.[2][3] This guide serves as a foundational reference for scientists seeking to identify 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in complex matrices, monitor its presence in chemical reactions, or elucidate the structure of its metabolites. By understanding the most likely fragmentation pathways, analysts can develop more specific and sensitive detection methods and interpret spectral data with higher confidence.

Part I: Predicted Fragmentation Mechanisms & Pathways

Under positive mode electrospray ionization (ESI+), 1-(3,5-dichlorophenyl)cyclobutanemethanamine is expected to readily accept a proton, primarily on the basic nitrogen atom of the methanamine group, to form the protonated molecule, [M+H]⁺. The calculated monoisotopic mass of the neutral molecule (C₁₁H₁₃Cl₂N) is 230.048 Da, resulting in a protonated precursor ion with an m/z of 231.055 . A crucial identifying feature will be the isotopic signature imparted by the two chlorine atoms, which will produce characteristic M, M+2, and M+4 peaks with an approximate intensity ratio of 100:65:10.

The fragmentation of the [M+H]⁺ ion is predicted to proceed through several competing, high-probability pathways driven by the structural features of the molecule.

Pathway A: Alpha-Cleavage at the Amine Group

Alpha-cleavage is a dominant fragmentation mechanism for amines.[4] This pathway involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. The most probable alpha-cleavage involves the loss of the substituted cyclobutylphenyl group as a radical, leading to the formation of a highly stable, resonance-stabilized iminium ion at m/z 30.034 . This fragment, [CH₂NH₂]⁺, is a hallmark of primary amines and is often observed as a prominent peak in the MS/MS spectrum.[5]

G cluster_main Pathway A: Alpha-Cleavage (Amine) Parent [M+H]⁺ m/z 231.055 (1-(3,5-Dichlorophenyl)cyclobutanemethanamine) Neutral Loss of C₁₀H₉Cl₂• Radical Parent->Neutral Frag1 [CH₂NH₂]⁺ m/z 30.034 (Iminium Ion) Neutral->Frag1 G cluster_main Pathway B: Benzylic Cleavage Parent [M+H]⁺ m/z 231.055 (1-(3,5-Dichlorophenyl)cyclobutanemethanamine) Neutral Loss of C₄H₁₀N Neutral Parent->Neutral Frag1 [C₇H₅Cl₂]⁺ m/z 159.982 (3,5-Dichlorobenzyl Cation) Neutral->Frag1

Predicted fragmentation via benzylic C-C bond cleavage.
Pathway C: Cyclobutane Ring Opening and Fragmentation

Strained ring systems like cyclobutane can undergo ring-opening upon collisional activation, followed by further fragmentation. [6][7]A probable scenario involves the cleavage of the cyclobutane ring to lose a neutral ethene molecule (C₂H₄, 28.031 Da). This would lead to the formation of a fragment ion at m/z 203.024 . This fragment retains the dichlorophenyl ring, the amine group, and the two remaining carbons from the cyclobutane ring.

G cluster_main Pathway C: Cyclobutane Ring Fragmentation Parent [M+H]⁺ m/z 231.055 (1-(3,5-Dichlorophenyl)cyclobutanemethanamine) Neutral Loss of Ethene (C₂H₄) Parent->Neutral Frag1 [M+H - C₂H₄]⁺ m/z 203.024 Neutral->Frag1

Predicted fragmentation via loss of ethene from the cyclobutane ring.
Pathway D: Loss of Ammonia

Another common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17.027 Da). This rearrangement reaction typically results in the formation of a stable carbocation. This would produce a significant fragment ion at m/z 214.028 . The stability of the resulting cyclobutylphenylmethyl cation makes this a highly plausible fragmentation event.

G cluster_main Pathway D: Neutral Loss of Ammonia Parent [M+H]⁺ m/z 231.055 (1-(3,5-Dichlorophenyl)cyclobutanemethanamine) Neutral Loss of Ammonia (NH₃) Parent->Neutral Frag1 [M+H - NH₃]⁺ m/z 214.028 (Resulting Carbocation) Neutral->Frag1

Predicted fragmentation via the neutral loss of ammonia.

Part II: Proposed Analytical Protocol

This section outlines a robust protocol for the analysis of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine using a standard high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for unambiguous formula determination.

Overall Analytical Workflow

The workflow is designed to ensure robust and reproducible analysis, from initial sample preparation through to final data interpretation.

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Prepare Stock Solution (1 mg/mL in Methanol) B Create Working Solution (1 µg/mL in 50:50 ACN:H₂O) A->B C Acidify Sample (Add 0.1% Formic Acid) B->C D Inject Sample onto UPLC System E MS Scan (Full Scan) Identify [M+H]⁺ D->E F MS/MS Scan (DDA/IDA) Acquire Fragmentation Data E->F G Extract Ion Chromatogram (m/z 231.055) H Analyze MS/MS Spectrum G->H I Confirm Structure vs. Predicted Fragments H->I

High-level workflow for LC-MS/MS analysis.
Detailed Step-by-Step Methodology

1. Sample Preparation

  • Objective: To prepare a sample suitable for ESI+ analysis, ensuring the analyte is soluble and protonated.

  • Step 1.1: Prepare a 1 mg/mL stock solution of the reference standard in HPLC-grade methanol.

  • Step 1.2: Perform a serial dilution from the stock solution to create a working standard of 1 µg/mL in a solution of 50:50 acetonitrile:water.

  • Step 1.3: Prior to injection, add formic acid to the working standard to a final concentration of 0.1% (v/v). The acid promotes the formation of the [M+H]⁺ ion in the ESI source.

  • Step 1.4: Transfer the final solution to an appropriate autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the analyte from potential impurities, ensuring a clean signal for mass analysis.

ParameterRecommended ValueRationale
Instrument Waters ACQUITY UPLC I-Class or equivalentProvides high-resolution separation needed for complex samples.
Column C18, 2.1 x 50 mm, 1.7 µmStandard reversed-phase chemistry for retaining nonpolar to moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 5% B to 95% B over 5 min, hold for 1 minA generic gradient suitable for screening. Should be optimized for specific applications.
Injection Vol. 2 µLMinimizes peak broadening while providing sufficient analyte for detection.
Column Temp. 40 °CImproves peak shape and reproducibility.

3. Mass Spectrometry (MS) Conditions

  • Objective: To detect the precursor ion and generate high-quality fragmentation spectra for structural confirmation.

ParameterRecommended ValueRationale
Instrument Xevo TQ-XS, Q-Exactive, or equivalentHigh sensitivity and resolution are critical for this analysis.
Ionization Mode ESI PositiveThe primary amine is basic and readily protonated.
Capillary Voltage 3.0 kVOptimizes the electrospray process.
Source Temp. 150 °CStandard temperature to aid desolvation.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the removal of solvent from droplets.
Mass Range m/z 50 - 500Covers the precursor ion and all expected fragments.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmentation.
Collision Energy Ramped 10-40 eVA ramped energy ensures the capture of both low-energy and high-energy fragments.

Part III: Data Interpretation & Expected Results

Summary of Predicted Fragments

The analysis of the MS/MS spectrum should focus on identifying the key fragments predicted in Part I. The presence of these ions provides strong evidence for the structure of 1-(3,5-dichlorophenyl)cyclobutanemethanamine.

Predicted m/zProposed FormulaProposed Structure / OriginFragmentation Pathway
231.055 [C₁₁H₁₄Cl₂N]⁺[M+H]⁺ Precursor Ion -
214.028 [C₁₁H₁₁Cl₂]⁺Loss of ammonia (NH₃)Pathway D
203.024 [C₉H₁₀Cl₂N]⁺Loss of ethene (C₂H₄) from cyclobutane ringPathway C
159.982 [C₇H₅Cl₂]⁺3,5-Dichlorobenzyl cationPathway B
30.034 [CH₄N]⁺Iminium ion [CH₂NH₂]⁺Pathway A

Validation through Isotopic Patterns

A definitive feature for any chlorine-containing fragment is its isotopic distribution. For fragments containing two chlorine atoms (m/z 231.055, 214.028, 203.024, and 159.982), the spectrum must display an M+2 peak that is approximately 65% of the monoisotopic (M) peak's intensity and an M+4 peak that is ~10% of the M peak. High-resolution instrumentation will allow for the confirmation of the elemental composition of each fragment, providing an additional layer of certainty.

Conclusion

This application note presents a predictive but scientifically grounded guide to the mass spectrometric behavior of 1-(3,5-dichlorophenyl)cyclobutanemethanamine. The proposed fragmentation pathways—driven by alpha-cleavage, benzylic cleavage, ring strain, and neutral loss—provide a clear roadmap for researchers to interpret experimental data. The detailed analytical protocol offers a practical starting point for method development, enabling confident identification and structural confirmation of this compound in various research settings. The combination of predicted fragmentation data and a robust analytical method empowers scientists to accelerate their research and development efforts involving this and structurally related molecules.

References

  • Pomini, F. H., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • ChemBK. (2024). 1-(3,5-dichlorophenyl)methanamine. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of cyclobutane. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. ResearchGate. Available at: [Link]

Sources

Method

Process Development and Scale-Up Manufacturing of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Executive Summary and Chemical Context The compound 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5) [1] is a highly specialized primary amine featuring an arylcyclobutylamine scaffold. This structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

The compound 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5) [1] is a highly specialized primary amine featuring an arylcyclobutylamine scaffold. This structural motif is increasingly valuable in medicinal chemistry as a rigidified, lipophilic building block for central nervous system (CNS) active agents and novel agrochemicals.

Transitioning the synthesis of this intermediate from a milligram-scale discovery route to a multi-kilogram pilot-scale process requires overcoming significant chemical engineering challenges. Bench-scale syntheses typically rely on stoichiometric hydride reducing agents (e.g., Lithium Aluminum Hydride, LiAlH₄) to convert the precursor nitrile to the target amine. However, at scale, these reagents present unacceptable thermal hazards, poor atom economy, and complex workup procedures. This application note details a scalable, inherently safer process utilizing catalytic hydrogenation.

Retrosynthetic Strategy and Route Selection

The most efficient industrial route to 1-(3,5-Dichlorophenyl)cyclobutanemethanamine involves a two-step sequence:

  • Cycloalkylation: Reaction of 3,5-dichlorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions to form 1-(3,5-dichlorophenyl)cyclobutanecarbonitrile.

  • Reduction: Conversion of the intermediate nitrile to the primary methanamine.

Mechanistic Rationale for Reduction Scale-Up

The critical bottleneck in scale-up is the reduction step. Nitrile hydrogenation proceeds via an intermediate imine. If the reaction is not carefully controlled, the newly formed primary amine can attack the intermediate imine, leading to the formation of secondary and tertiary amine byproducts (dimers and trimers)[2].

To suppress this side reaction at scale, the process utilizes Sponge Nickel (Raney Nickel) or Palladium on Carbon (Pd/C) in the presence of anhydrous ammonia (NH₃). The excess ammonia shifts the equilibrium of the imine-amine condensation, effectively "trapping" the intermediate and driving the reaction exclusively toward the primary amine.

Process Flow Visualization

ProcessFlow N1 1-(3,5-Dichlorophenyl) cyclobutanecarbonitrile N3 Pressure Reactor (H2, 5-10 bar, 40°C) N1->N3 Substrate N2 Solvent & Additives (MeOH, NH3, Sponge Ni) N2->N3 Reagents N4 Catalyst Filtration (Inert Atmosphere) N3->N4 Crude Mixture N5 Crystallization (HCl salt formation) N4->N5 Clarified Filtrate N6 Target Amine API (High Purity) N5->N6 Isolated Product

Figure 1: Pilot-scale process flow for the catalytic hydrogenation of 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile.

Quantitative Route Comparison

To justify the transition to catalytic hydrogenation, the following table summarizes the process metrics evaluated during the route scouting phase.

Reduction MethodReagentsYield (%)E-Factor (kg waste/kg prod)Scalability AssessmentPrimary Hazard
Stoichiometric Hydride LiAlH₄, THF82%> 45PoorHighly exothermic quench; H₂ gas evolution; aluminum salt emulsions.
Borane Reduction BH₃·THF78%~ 30ModerateToxicity of borane; thermal stability of reagent at scale.
Catalytic Hydrogenation H₂, Sponge Ni, NH₃/MeOH91%< 10Excellent Pressurized hydrogen gas; pyrophoric catalyst handling.

Standard Operating Protocol: Pilot-Scale Hydrogenation

The following protocol outlines the optimized, self-validating procedure for the multi-kilogram production of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine via catalytic hydrogenation.

Equipment Requirements
  • 50 L Hastelloy or Stainless Steel (316L) pressure reactor equipped with a gas-entrainment impeller.

  • Enclosed pressure filter (Nutsche type) for catalyst recovery.

  • Mass flow controllers for H₂ and NH₃ dosing.

Step-by-Step Methodology
  • Reactor Preparation and Inerting:

    • Seal the 50 L reactor and perform three vacuum/nitrogen purge cycles to ensure an oxygen-free environment (O₂ < 1%). Causality: Sponge Nickel is highly pyrophoric; oxygen exclusion is mandatory to prevent autoignition and catalyst deactivation.

  • Substrate and Solvent Charging:

    • Charge 5.0 kg (22.1 mol) of 1-(3,5-dichlorophenyl)cyclobutanecarbonitrile.

    • Add 25 L of anhydrous Methanol (MeOH).

    • Cool the mixture to 5°C using the reactor jacket.

  • Ammonia Dosing:

    • Subsurface sparge 1.5 kg of anhydrous NH₃ into the cold methanolic solution. Causality: Maintaining a low temperature increases the solubility of NH₃ in methanol, ensuring a sufficient molar excess to suppress secondary amine formation.

  • Catalyst Addition:

    • Charge 0.5 kg of aqueous Sponge Nickel catalyst (washed with methanol prior to addition to remove water) under a strict nitrogen blanket.

  • Hydrogenation:

    • Pressurize the reactor with Hydrogen (H₂) to 5.0 bar.

    • Initiate maximum agitation (gas-entrainment is critical for overcoming mass-transfer limitations of H₂ into the liquid phase).

    • Gradually heat the batch to 40°C. Maintain pressure at 5.0 bar via a demand valve.

    • Self-Validation Point: Monitor hydrogen uptake via the mass flow controller. The reaction is deemed complete when hydrogen consumption ceases for 30 consecutive minutes (typically 4-6 hours).

  • Workup and Filtration:

    • Cool the reactor to 20°C and vent the hydrogen gas safely through a scrubber system. Purge with nitrogen three times.

    • Filter the crude mixture through a Nutsche filter under nitrogen pressure to remove the Sponge Nickel. Caution: The filter cake must remain wet with solvent at all times to prevent fires.

  • Isolation via Salt Formation:

    • Transfer the clarified filtrate to a crystallization vessel.

    • Distill off the methanol and excess ammonia under reduced pressure.

    • Re-dissolve the resulting oil in Isopropyl Acetate (IPAc).

    • Slowly add stoichiometric anhydrous HCl in Isopropanol to precipitate the product as 1-(3,5-Dichlorophenyl)cyclobutanemethanamine hydrochloride.

    • Filter, wash with cold IPAc, and dry under vacuum at 50°C.

Analytical Validation

To ensure the integrity of the scale-up batch, the isolated API intermediate must be validated against the following specifications:

  • HPLC Purity: > 99.0% (Area %), specifically monitoring for the absence of the dimeric secondary amine byproduct.

  • GC-MS: Confirming the molecular weight of the free base (Molar Mass: 230.13 g/mol ) [3].

  • Residual Metals (ICP-MS): Nickel content must be < 10 ppm to meet pharmaceutical intermediate guidelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131026965, 1-(3,5-Dichlorophenyl)cyclobutanemethanamine". PubChem, [Link]. Accessed 9 April 2026.

  • Anderson, Neal G. Practical Process Research and Development - A Guide for Organic Chemists. Academic Press, 2nd Edition, 2012. [Link].

  • ChemBK. "1-(3,5-Dichlorophenyl)cyclobutanemethanamine - Physico-chemical Properties". ChemBK Chemical Database, [Link]. Accessed 9 April 2026.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing sterically hindered, halogenated cyclobutane amines presents unique chemoselectivity and conversion challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing sterically hindered, halogenated cyclobutane amines presents unique chemoselectivity and conversion challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you maximize yield and purity during your drug development workflows.

Reaction Pathway & Bottlenecks

The synthesis relies on two critical transformations: the cyclobutylation of 3,5-dichlorophenylacetonitrile, followed by the chemoselective reduction of the sterically hindered nitrile to a primary amine.

SynthesisWorkflow SM 3,5-Dichlorophenylacetonitrile + 1,3-Dibromopropane INT 1-(3,5-Dichlorophenyl) cyclobutanecarbonitrile SM->INT NaOH / TBAB (PTC) Cyclobutylation SIDE1 Mono-alkylated / Eliminated Byproducts SM->SIDE1 Incomplete Rxn / E2 Elimination PROD 1-(3,5-Dichlorophenyl) cyclobutanemethanamine INT->PROD BH3-THF or Raney Ni / NH3 SIDE2 Secondary Amine Dimer INT->SIDE2 Imine Trapping (Lack of NH3) SIDE3 Dehalogenated Byproduct INT->SIDE3 Pd/C + H2 (Hydrodehalogenation)

Fig 1. Synthesis workflow of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine and side reactions.

Troubleshooting Guide & Causality Analysis

Phase 1: Cyclobutylation of 3,5-Dichlorophenylacetonitrile

Q: I am observing significant amounts of uncyclized mono-alkylated intermediate. How can I drive the reaction to completion? A: Cyclobutylation requires double deprotonation of the highly acidic benzylic position. If using sodium hydride (NaH) in DMF, trace moisture can quench the base, halting the reaction at the mono-alkylated stage. Mechanistic Fix: Switch to a Phase Transfer Catalysis (PTC) system using 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB). The biphasic system ensures continuous regeneration of the carbanion at the interface while protecting the organic layer from solvent-mediated side reactions. Ensure vigorous stirring (>500 rpm) to maximize interfacial surface area.

Q: My yield drops due to the formation of allyl bromide from 1,3-dibromopropane. What causes this? A: Base-induced E2 elimination of 1,3-dibromopropane competes with the desired SN2 alkylation. Mechanistic Fix: To mitigate this, add the 1,3-dibromopropane dropwise to the pre-formed carbanion mixture at a controlled temperature (25–30 °C). Avoid excessive heating during the initial alkylation phase; only apply heat (60 °C) after the initial mono-alkylation is complete to drive the ring closure.

Phase 2: Nitrile Reduction to Primary Amine

Q: I am using Pd/C and H2 for the nitrile reduction, but my mass spec shows a loss of chlorine atoms. Why? A: Palladium on carbon is a highly active catalyst that readily promotes hydrodehalogenation of aryl chlorides . The 3,5-dichloro substitution on your substrate is particularly susceptible to this cleavage. Mechanistic Fix: You must use a non-hydrogenolytic reducing agent. Borane-THF (BH3·THF) is highly recommended. If catalytic hydrogenation is strictly required for scale-up, substitute Pd/C with Raney Nickel or Raney Cobalt, which have a significantly lower propensity for aryl-halide cleavage .

Q: My final product contains 15-20% of a secondary amine dimer. How do I suppress this? A: During nitrile reduction, the intermediate imine can be attacked by the newly formed primary amine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer . Mechanistic Fix: Perform the reduction in the presence of excess ammonia. If using Raney Ni/Co, use methanolic ammonia (7N to 10N) as the solvent. The excess ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate . Alternatively, Borane-mediated reduction avoids the free imine intermediate entirely, naturally suppressing dimerization .

Self-Validating Experimental Protocols

Protocol A: PTC-Mediated Cyclobutylation

Self-Validation Checkpoint: The organic layer should transition from deep red/purple (active carbanion formation) to pale yellow upon complete consumption of the nitrile.

  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer, add 3,5-dichlorophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (5 volumes).

  • Base Addition: Add 50% w/w aqueous NaOH (5.0 eq). Stir vigorously (>500 rpm) at 25 °C for 30 minutes to generate the carbanion.

  • Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 35 °C.

  • Cyclization: Heat the biphasic mixture to 60 °C for 4 hours.

  • Workup: Cool to room temperature, separate the aqueous layer, wash the organic layer with 1N HCl, then brine. Dry over Na2SO4 and concentrate to yield 1-(3,5-dichlorophenyl)cyclobutanecarbonitrile.

Protocol B: Chemoselective Nitrile Reduction (Borane Method)

Self-Validation Checkpoint: Vigorous evolution of H2 gas during the methanol quench indicates active borane was present throughout the reaction, confirming the system was not prematurely quenched by atmospheric moisture.

  • Setup: Dissolve 1-(3,5-dichlorophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF (10 volumes) under N2. Cool to 0 °C.

  • Reduction: Add Borane-THF complex (1 M in THF, 3.0 eq) dropwise.

  • Heating: Reflux the mixture (65 °C) for 12 hours.

  • Quench: Cool to 0 °C and carefully add methanol dropwise until effervescence ceases, followed by 6N HCl (3.0 eq) to break the stable boron-amine complex.

  • Workup: Reflux for 1 hour, cool, and basify with 20% NaOH to pH 12. Extract with dichloromethane, dry, and concentrate to yield the primary amine.

Quantitative Data: Reducing Agent Comparison

Reducing AgentTypical Yield (1° Amine)Dehalogenation RiskDimerization RiskRecommended Use Case
Pd/C + H2 < 30%Very High ModerateNot recommended for aryl chlorides.
LiAlH4 (LAH) 60 - 75%Low to ModerateLowSmall-scale lab synthesis; requires strict anhydrous conditions.
Raney Ni + NH3/MeOH 80 - 85%LowVery Low Large-scale/industrial synthesis; requires high-pressure reactors.
BH3·THF 85 - 92%None Very Low High-purity lab synthesis; chemoselective and mild.

Frequently Asked Questions (FAQ)

Q: Can I use 1-bromo-3-chloropropane instead of 1,3-dibromopropane? A: Yes. 1-bromo-3-chloropropane allows for a stepwise alkylation (the bromide reacts first), which can reduce intermolecular dimerization and E2 elimination. However, the subsequent cyclization (displacement of the chloride) will require higher temperatures (80–90 °C) compared to the dibromo analogue.

Q: How do I purify the final 1-(3,5-Dichlorophenyl)cyclobutanemethanamine? A: The free base is an oil and is prone to degrading on silica gel. It is best purified by converting it to a hydrochloride salt. Dissolve the crude amine in diethyl ether and bubble dry HCl gas (or add ethereal HCl). The HCl salt will precipitate as a highly pure white solid, leaving non-basic organic impurities in the mother liquor.

References

  • Ding, M. et al. "Amine synthesis by nitrile reduction." Journal of Organic Chemistry, 2022, 87, 16230-16235. Summarized in Organic Chemistry Portal. URL:[Link] [1]

  • Icke, R. N., Redemann, C. E. "Working with Hazardous Chemicals - Organic Syntheses" (Raney Nickel reduction of nitriles in methanolic ammonia). Organic Syntheses, Coll. Vol. 3, p.720 (1955). URL:[Link] [2]

  • Master Organic Chemistry. "Reductive Amination, and How It Works" (Mechanistic insights into imine intermediates and amine alkylation). URL:[Link] [3]

Optimization

Technical Support Center: Troubleshooting Impurities in 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 1-(3,5-Dichlorophenyl)cyclobut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine .

Due to the highly lipophilic nature of the 3,5-dichlorophenyl moiety and the steric bulk of the cyclobutane ring, the free base of this compound is typically an oil or low-melting solid. Consequently, purification relies heavily on salt formation (e.g., Hydrochloride salt) and subsequent crystallization. This guide provides field-proven, mechanistic solutions to overcome common crystallization failures such as "oiling out," agglomeration, and the co-crystallization of structurally homologous impurities.

Diagnostic Workflow for Impurity Rejection

Before altering your solvent system, it is critical to identify how the impurity is incorporating into your final product. We utilize a structured problem-solving matrix adapted from industrial crystallization development standards[1].

G Start High Impurity in Final Crystal Q1 Is impurity in Mother Liquor? Start->Q1 A1 Mother Liquor Entrapment (Improve Filtration/Washing) Q1->A1 Yes Q2 Are crystals agglomerated? Q1->Q2 No A2 Agglomeration Entrapment (Optimize Stirring/Supersaturation) Q2->A2 Yes Q3 Is impurity on surface? Q2->Q3 No A3 Surface Adsorption (Reslurry/Wash) Q3->A3 Yes A4 Solid Solution (Change Solvent/Derivatize) Q3->A4 No

Fig 1. Diagnostic workflow for identifying impurity incorporation mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary process-related impurities encountered before crystallization, and why do they persist? The synthesis of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine typically involves the reduction of a cyclobutanecarbonitrile intermediate. The impurities generated during this step dictate your crystallization strategy.

Impurity TypeChemical OriginImpact on Crystallization & Causality
Unreacted Nitrile Incomplete reduction of 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile.Low Risk: The nitrile is non-basic. During HCl salt formation of the target amine, the nitrile remains highly soluble in the organic mother liquor and is easily rejected.
Des-chloro Analog Dehalogenation during catalytic hydrogenation.High Risk: Loss of a chlorine atom alters lipophilicity but maintains the amine pharmacophore. It frequently forms solid solutions by substituting into the target's crystal lattice.
Dimeric Secondary Amine Over-alkylation/dimerization during the reduction phase.Moderate Risk: Has a similar pKa to the target. It often precipitates via surface adsorption or agglomeration entrapment due to rapid, uncontrolled nucleation.

Q2: During salt formation, my compound "oils out" instead of forming a crystalline slurry. How do I force crystallization? "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. This is highly common with lipophilic halogenated amines. The causality lies in generating supersaturation too rapidly, pushing the system outside its metastable zone directly into the spinodal decomposition region.

Solution: Do not attempt to scratch the flask or crash it out with cold temperatures, as this will trap impurities inside the oil[2]. Instead, return the sample to the heat source and add 5–10% more of your primary "soluble" solvent (e.g., Ethanol) to alter the activity coefficient. Cool the system at a strictly controlled rate (e.g., 0.1°C/min) and introduce seed crystals just before the cloud point is reached to bypass the oiling phase and force a solid-liquid thermodynamic equilibrium.

Q3: My final crystal still contains the dimeric secondary amine impurity. How do I reject it? You must first determine if the dimer is forming a solid solution (incorporating into the crystal lattice) or if it is surface adsorbed. According to structured industrial workflows[1], you can map the impurity distribution using a Stepwise Dissolution Technique (see Protocol 2). If the impurity is trapped via solid solution, simple recrystallization will fail. You must shift to a solvent system with a drastically different hydrogen-bonding profile (e.g., switching from Ethanol/Ethyl Acetate to Methanol/MTBE) to disrupt the homologous co-crystallization.

Quantitative Data: Solvent System Optimization

The table below summarizes the causality of solvent selection on the rejection of specific impurities during the crystallization of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine HCl.

Solvent System (Primary / Anti-Solvent)Yield (%)Nitrile Rejection (%)Dimer Rejection (%)Observed Crystal Habit
Ethanol / Ethyl Acetate 85>9992Prismatic (Optimal purity)
Methanol / MTBE 78>9985Needles (Prone to breakage/entrapment)
Isopropanol / Heptane 919560Agglomerates (High risk of LLPS)
Self-Validating Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of the Hydrochloride Salt

This protocol utilizes a self-validating feedback loop to prevent LLPS and ensure high-purity prismatic crystal growth.

  • Dissolution: Dissolve 1.0 equivalent of crude 1-(3,5-Dichlorophenyl)cyclobutanemethanamine free base in 5 volumes of absolute Ethanol at 25°C.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in Ethanol.

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL water, and check the pH. It must be < 3.0 to confirm complete protonation before proceeding.

  • Heating: Heat the solution to 60°C to ensure complete dissolution and destroy any premature, impure nuclei.

  • Anti-Solvent Addition: Add Ethyl Acetate dropwise at 60°C until the first persistent sign of turbidity (the cloud point) is observed.

  • Seeding & Equilibration: Immediately stop the anti-solvent addition. Add 1% (w/w) of pure seed crystals. Hold the temperature at 60°C for 30 minutes.

    • Self-Validation Step: Visually inspect the reactor. A persistent, uniform suspension of crystals must be visible. If the solution turns into a biphasic oil, refer to FAQ Q2.

  • Cooling: Initiate a linear cooling ramp to 5°C at a rate of 0.1°C/min to promote the growth of large, pure prismatic crystals and prevent mother liquor entrapment.

  • Isolation: Filter the slurry under a vacuum and wash the cake with 2 volumes of pre-chilled (5°C) Ethyl Acetate. Dry under a vacuum at 40°C.

Protocol 2: Stepwise Dissolution Technique for Impurity Mapping

Use this protocol to determine if your impurity is surface-adsorbed or forming a solid solution[1].

  • Suspension: Suspend 1.0 g of the contaminated crystal batch in 10 mL of a saturated solution of pure 1-(3,5-Dichlorophenyl)cyclobutanemethanamine HCl at 20°C.

  • Thermal Ramping: Increase the temperature of the suspension in 5°C increments (up to 50°C). Allow 15 minutes of equilibration at each step.

  • Sampling: At the end of each temperature hold, halt stirring, allow solids to settle, and withdraw a 100 µL aliquot of the supernatant.

  • Analysis: Analyze the aliquots via HPLC to quantify both the API and the impurity.

  • Mechanistic Interpretation:

    • If the impurity concentration spikes dramatically during the first 5°C increase, the impurity is Surface Adsorbed . Action: Implement a reslurry wash.

    • If the impurity concentration increases linearly and proportionally with the dissolution of the API, it is a Solid Solution . Action: Change the solvent system entirely.

References
  • 3.6F: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts, April 07, 2022. URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development, ACS Publications, July 06, 2020. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(3,5-Dichlorophenyl)cyclobutanemethanamine . Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(3,5-Dichlorophenyl)cyclobutanemethanamine .

This molecule presents a classic "dual-challenge" in High-Performance Liquid Chromatography (HPLC): it possesses a highly hydrophobic core (a 3,5-dichlorophenyl group attached to a cyclobutane ring) paired with a strongly basic primary amine (pKa ~9.5–10.5). This combination frequently leads to excessive retention times and severe peak tailing. The following guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your mobile phase and achieve perfectly symmetrical peaks.

Mechanism of Peak Tailing

Before altering your method, it is critical to understand the causality behind poor peak shape. In reversed-phase HPLC, the primary retention mechanism should be the hydrophobic partitioning of the analyte into the C18 stationary phase. However, basic amines are highly susceptible to a secondary retention mechanism.

At a mid-range pH (pH 4.0–8.0), the primary amine is protonated ( R−NH3+​ ), while residual silanol groups on the silica surface of the column become ionized ( Si−O− ). This creates a strong, unintended ion-exchange interaction. Because this secondary desorption process is kinetically slower than hydrophobic partitioning, it drags the trailing edge of the peak, resulting in severe asymmetry[1].

G A Basic Amine (Protonated R-NH3+) B Hydrophobic Partitioning (C18 Stationary Phase) A->B Primary Mechanism (Fast Desorption) D Secondary Interaction (Ionized Silanols Si-O-) A->D Secondary Mechanism (Slow Desorption, Mid pH) C Ideal Symmetrical Peak (Asymmetry 0.9 - 1.2) B->C E Peak Tailing / Broadening (Asymmetry > 1.5) D->E

Mechanistic pathway of peak tailing caused by secondary silanol interactions.

Frequently Asked Questions (FAQs)

Q: Why is my peak tailing so severe even on a brand-new, high-purity C18 column? A: Even modern "end-capped" silica columns contain residual silanol groups. Because 1-(3,5-Dichlorophenyl)cyclobutanemethanamine has a highly exposed primary amine, it acts as a strong hydrogen-bond donor and cation. Phenomenex highlights that peak tailing in basic amines is primarily driven by these secondary interactions with exposed silanols on the silica surface[2]. To fix this, you must alter the mobile phase chemistry to either neutralize the silanols or neutralize the amine.

Q: Should I use a low pH or high pH mobile phase for this compound? A: Both strategies work, but they operate on different chemical principles. According to Agilent's guidelines on pH control during method development, maintaining the mobile phase pH at least one unit away from the analyte's pKa is critical for robust retention and peak shape[3].

  • Low pH Strategy (pH < 3.0): Protonates the silanols ( Si−OH ), eliminating their negative charge and stopping the ion-exchange interaction.

  • High pH Strategy (pH > 10.5): Deprotonates the primary amine ( R−NH2​ ), rendering the molecule neutral. This completely eliminates electrostatic interactions with the column.

Q: Which organic modifier is better for this compound, Methanol or Acetonitrile? A: Acetonitrile (ACN) is strictly preferred. The 3,5-dichlorophenyl group makes this molecule highly hydrophobic. Methanol has a higher viscosity and weaker elution strength, which will result in excessively long retention times and broader peaks due to longitudinal diffusion. Acetonitrile provides sharper peaks and lower system backpressure.

Troubleshooting Workflow

Workflow Start Assess Peak Shape (Asymmetry Factor > 1.5?) LowPH Strategy A: Low pH (< 3.0) Add 0.1% TFA or Formic Acid Start->LowPH Yes (Severe Tailing) Success Proceed to Method Validation Start->Success No (Symmetrical) Check Did peak shape improve? LowPH->Check HighPH Strategy B: High pH (> 10.0) Use Hybrid Silica Column HighPH->Check Check->HighPH No, still tailing Check->Success Yes IonPair Increase Buffer Concentration or use Chaotropic Salts Check->IonPair No, retention too low

Troubleshooting workflow for resolving peak tailing in basic amine chromatography.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine under different mobile phase conditions. Notice how avoiding mid-pH ranges drastically improves the Asymmetry Factor ( As​ ) and Theoretical Plates ( N ).

Mobile Phase ConditionpHRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Outcome
40% ACN / 60% Water (Unbuffered)7.012.42.8 3,500Severe Tailing; Ionized silanols interacting with protonated amine.
40% ACN / 60% Water (0.1% Formic Acid)2.89.11.48,200Moderate Improvement; Silanols partially neutralized.
40% ACN / 60% Water (0.1% TFA)2.18.21.1 12,500Excellent ; TFA acts as a strong ion-pairing agent.
50% ACN / 50% 10mM NH4​OH 10.515.11.0 14,200Excellent ; Amine is fully deprotonated (neutral free-base).

(Note: High pH increases retention time because the neutral free-base is more hydrophobic than the protonated amine. The Acetonitrile percentage must be increased to compensate.)

Step-by-Step Experimental Protocols

To ensure a self-validating system, both protocols below include built-in system suitability checks. Choose Protocol A for standard UV/Vis detection, or Protocol B if you are coupling the method to Mass Spectrometry (LC-MS), as TFA can cause ion suppression in MS.

Protocol A: Low-pH Ion-Pairing Method (TFA)

Mechanism: Trifluoroacetic acid (TFA) lowers the pH to ~2.1, neutralizing silanols. The trifluoroacetate anion pairs with the protonated amine, forming a neutral, hydrophobic complex that partitions cleanly.

  • Mobile Phase Preparation:

    • Channel A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and degas.

    • Channel B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size, 100 Å pore size).

  • Equilibration: Flush the column with 40% B at a flow rate of 1.0 mL/min for at least 15 column volumes to ensure the stationary phase is fully saturated with the TFA ion-pairing agent.

  • Gradient Execution: Run a linear gradient from 20% B to 80% B over 15 minutes.

  • System Suitability Check: Inject a standard. The method is validated if the Asymmetry Factor ( As​ ) is ≤1.2 and Theoretical Plates ( N ) are ≥10,000 .

Protocol B: High-pH Free-Base Method (Ammonia)

Mechanism: Operating at pH 10.5 deprotonates the primary amine. The neutral molecule no longer interacts with ionized silanols, ensuring perfect Gaussian peak shapes.

  • Mobile Phase Preparation:

    • Channel A: Prepare a 10 mM Ammonium Hydroxide ( NH4​OH ) solution in ultrapure water. Verify the pH is between 10.2 and 10.5.

    • Channel B: 100% HPLC-grade Acetonitrile.

  • Column Selection (Critical): Standard silica dissolves at pH > 8.0. You must use an Ethylene-Bridged Hybrid (BEH) C18 column or a polymer-based column rated for high-pH stability (pH 1–12).

  • Equilibration: Flush the column with 50% B at 1.0 mL/min for 10 column volumes.

  • Gradient Execution: Run a linear gradient from 30% B to 90% B over 15 minutes. (Note: Start at a higher organic percentage because the neutral free-base is highly hydrophobic).

  • System Suitability Check: Inject a standard. The method is validated if As​≤1.1 .

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Overview. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Knowledge Center. URL:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Liquid Chromatography Guides. URL: [Link]

Sources

Optimization

Addressing aqueous solubility issues of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing severe aqueous solubility bottlenecks with[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing severe aqueous solubility bottlenecks with[1].

This molecule presents a classic "brick dust" and "grease ball" duality. The 3,5-dichlorophenyl group is highly lipophilic, while the cyclobutane ring adds rigid steric bulk. Although the primary methanamine group (pKa ~9.5) offers a polar handle, the massive hydrophobic footprint of the molecule drives rapid hydrophobic collapse and precipitation in aqueous media. Without strategic formulation, this leads to erratic in vitro IC50 values and poor in vivo bioavailability.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these challenges.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when transferring from a DMSO stock to cell culture media? Causality: You are likely using the free base form dissolved in 100% DMSO. DMSO acts as a water-miscible co-solvent, but upon dilution into aqueous media (pH 7.4), the local dielectric constant changes drastically. Even though the primary amine is largely protonated at pH 7.4, the hydrophobic dichlorophenyl groups cannot form hydrogen bonds with water. When the concentration exceeds the drug's low intrinsic solubility, it aggregates and crashes out[2]. Solution: Ensure the final DMSO concentration is ≤1%. To prevent precipitation, pre-complex the drug with a carrier protein (like 1% BSA) in your assay buffer, or switch to the hydrochloride salt form before making your stock.

Q2: How do I achieve a stable in vivo formulation without using toxic levels of Tween-80 or Cremophor? Causality: High concentrations of surfactants can cause hemolysis, hypersensitivity, or alter the very biological pathways you are trying to study. Solution: Utilize host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the dichlorophenyl moiety, shielding it from water, while its hydroxylated exterior maintains excellent aqueous solubility[3]. This is a non-toxic, FDA-approved approach for IV and IP dosing.

Q3: Is it strictly necessary to convert the free base to a salt? Which counterion is optimal? Causality: Yes. Converting the primary amine to a salt lowers the energy barrier for solvation by introducing strong ion-dipole interactions with water. Solution: The Hydrochloride (HCl) or Mesylate salt is highly recommended. These small, highly electronegative counterions maximize the hydration shell around the amine, significantly boosting baseline solubility compared to the free base[2].

Solubilization Workflow

Workflow A 1-(3,5-Dichlorophenyl) cyclobutanemethanamine (Poor Aqueous Solubility) B In Vitro Assays (Cell Culture) A->B C In Vivo Studies (IV / IP / PO) A->C D Dissolve in 100% DMSO (10-50 mM Stock) B->D H Salt Formation (e.g., HCl, Mesylate) C->H Modify API I Formulation with 20% HP-β-CD C->I Formulation E Dilute in Assay Buffer (Max 1% DMSO) D->E F Precipitation? E->F G Add 0.1% Tween-20 OR 1% BSA F->G Yes

Figure 1: Decision tree for solubilizing 1-(3,5-Dichlorophenyl)cyclobutanemethanamine.

Quantitative Data: Solubilization Strategies

The following table summarizes the expected outcomes of various [2] applied to this specific compound.

StrategyMechanism of ActionIdeal ApplicationExpected Solubility Limit
Free Base in DMSO Co-solvencyIn vitro stock solutions>50 mM (in 100% DMSO)
HCl Salt Formation Ion-dipole interactionSolid-state storage, oral dosing1 - 5 mg/mL (pH < 5)
20% HP-β-CD Host-guest encapsulationIn vivo IV/IP dosing10 - 20 mg/mL
10% PEG400 / 5% Tween-80 Micellar solubilizationIn vivo PO dosing5 - 10 mg/mL

Experimental Protocols

Protocol A: Synthesis of the Hydrochloride (HCl) Salt

This protocol converts the lipophilic free base into a more tractable salt form. It is a self-validating system: the free base is soluble in ether, but the resulting salt is not, driving a high-yielding precipitation.

  • Dissolution: Dissolve 1.0 g of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine free base in 20 mL of anhydrous diethyl ether or MTBE. (Self-validation: Any material that does not dissolve at this stage is an impurity and should be filtered out).

  • Cooling: Transfer the flask to an ice bath and chill to 0°C.

  • Acidification: Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under continuous magnetic stirring. (Causality: Using anhydrous HCl prevents water from dissolving the newly formed salt, ensuring immediate crystallization).

  • Isolation: Stir for 30 minutes at 0°C. A dense white precipitate will form. Filter the precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with 10 mL of cold anhydrous ether to remove unreacted free base, then dry under vacuum at 40°C overnight.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing

This protocol utilizes[3] to create a clear, injectable aqueous solution.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl) or PBS.

  • API Addition: Weigh the required amount of the drug (the HCl salt from Protocol A is preferred for synergistic solubility). Add the powder directly to the HP-β-CD solution. (Self-validation: Do not add the powder to water first; the carrier must be present in the solvent to initiate complexation immediately).

  • Complexation: Sonicate the suspension in a water bath at room temperature for 30–60 minutes. The system is self-validating: the process is complete when the cloudy suspension transitions into a completely transparent solution.

  • Sterilization: Sterile filter the solution through a 0.22 µm PVDF membrane. (Causality: PVDF is specifically chosen over nylon or cellulose acetate to minimize non-specific binding of any uncomplexed lipophilic drug).

Mechanism A Lipophilic Drug (Dichlorophenyl Group) C Inclusion Complex (Water Soluble) A->C Encapsulation B HP-β-CD (Hydrophobic Cavity) B->C Host-Guest Interaction D Systemic Circulation (Bioavailable) C->D Dissociation in Media

Figure 2: Mechanism of HP-β-CD host-guest inclusion complexation.

References

  • Title: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Cyclodextrins in drug delivery: An updated review Source: PubMed Central (AAPS PharmSciTech) URL: [Link]

Sources

Troubleshooting

Reducing side reactions during 1-(3,5-Dichlorophenyl)cyclobutanemethanamine amination

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Amination of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Welcome to the technical support center for the synthesis of 1-(3,5-Dichl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Amination of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Welcome to the technical support center for the synthesis of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the amination process. Below, you will find a series of frequently asked questions and detailed answers to address common challenges in this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of a secondary amine impurity in my reaction mixture. What is causing this over-amination, and how can I prevent it?

A1: The formation of a secondary amine, where the newly formed primary amine attacks another molecule of the starting material (or an intermediate), is a common side reaction in amination procedures. This is particularly prevalent when using methods like reductive amination. The primary amine product is often more nucleophilic than the aminating agent (e.g., ammonia), leading to this undesired follow-up reaction.

To mitigate this, several strategies can be employed:

  • Use a Large Excess of the Aminating Agent: By significantly increasing the concentration of ammonia or its equivalent, you can statistically favor the reaction of the electrophilic intermediate with the aminating agent over the primary amine product. A 10- to 20-fold excess is often a good starting point.

  • Slow Addition of the Substrate: Adding the 1-(3,5-Dichlorophenyl)cyclobutane-containing starting material (e.g., the corresponding aldehyde or nitrile) slowly to the reaction mixture containing the aminating agent and catalyst can help maintain a low concentration of the substrate and primary amine product, thus disfavoring the formation of the secondary amine.

  • Employ a Protected Amine Source: Using a protected amine equivalent, such as a benzophenone imine or a Boc-protected amine, followed by a deprotection step, can completely prevent over-amination.

Here is a workflow to guide your decision-making process:

G start High Secondary Amine Impurity Observed check_amine Is a large excess of the aminating agent (e.g., NH3) being used? start->check_amine increase_amine Increase aminating agent to >10 equivalents. check_amine->increase_amine No check_addition Is the substrate added slowly to the reaction? check_amine->check_addition Yes increase_amine->check_addition slow_addition Implement slow addition of the substrate. check_addition->slow_addition No protected_amine Consider using a protected amine source (e.g., Boc-NH2) followed by deprotection. check_addition->protected_amine Yes end Secondary Amine Minimized slow_addition->end protected_amine->end

Caption: Troubleshooting workflow for secondary amine formation.

Q2: My final product is contaminated with a significant amount of 1-(3,5-Dichlorophenyl)cyclobutylmethanol. What is the source of this impurity, and how can I avoid it?

A2: The presence of 1-(3,5-Dichlorophenyl)cyclobutylmethanol indicates that the starting material for a reductive amination, likely 1-(3,5-Dichlorophenyl)cyclobutanecarbaldehyde, is being reduced to the corresponding alcohol instead of undergoing amination. This is a common competitive side reaction.

The key to minimizing this side reaction is to control the reaction conditions to favor imine formation and subsequent reduction over the direct reduction of the aldehyde.

Table 1: Reductive Amination Parameter Optimization

ParameterCondition to Favor AminationRationale
pH Slightly acidic (pH 5-6)Catalyzes imine formation without significantly hydrolyzing it.
Reducing Agent Mild and selective (e.g., NaBH(OAc)₃)Sodium triacetoxyborohydride is selective for reducing imines in the presence of aldehydes.
Temperature Low to moderate (0 °C to RT)Reduces the rate of aldehyde reduction more than imine reduction.
Ammonia Source Ammonium acetate or chlorideProvides both ammonia and the acidic catalyst for imine formation.

Protocol 1: Optimized Reductive Amination to Minimize Alcohol Formation

  • To a solution of 1-(3,5-Dichlorophenyl)cyclobutanecarbaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) at 0 °C, add ammonium acetate (5-10 eq).

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aldehyde.

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

Q3: I am attempting a direct amination of a 1-(3,5-Dichlorophenyl)cyclobutane derivative with a leaving group, but I am getting low yields and a complex mixture of byproducts. What could be the issue?

A3: Direct nucleophilic substitution on a cyclobutane ring can be challenging due to ring strain and potential for elimination or rearrangement reactions. If your starting material is, for example, 1-(3,5-Dichlorophenyl)cyclobutane-1-methanol activated with a leaving group (e.g., a tosylate or mesylate), you may encounter these issues.

A more robust approach is often a two-step process involving the formation of a nitrile followed by reduction, or a Buchwald-Hartwig amination if starting from an aryl halide precursor.

If you are committed to the direct amination route, consider the following:

  • Choice of Leaving Group: A better leaving group (e.g., triflate) might allow for milder reaction conditions.

  • Solvent: A polar aprotic solvent like DMF or DMSO can help to stabilize the transition state of the S(_N)2 reaction.

  • Temperature Control: Keep the temperature as low as possible to minimize elimination and rearrangement side reactions.

However, the most reliable method for synthesizing the target amine is often the reduction of 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile.

G start 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid amide Amide Formation (e.g., SOCl2, then NH3) start->amide nitrile Nitrile Formation (Dehydration of amide) amide->nitrile reduction Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) nitrile->reduction product 1-(3,5-Dichlorophenyl)cyclobutanemethanamine reduction->product

Caption: Recommended synthetic pathway via nitrile reduction.

Q4: During the reduction of 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile, I am observing incomplete reduction and the formation of dimers. How can I improve the yield of the primary amine?

A4: The reduction of nitriles to primary amines can indeed be accompanied by the formation of secondary amine dimers, especially if the reaction is not driven to completion. The intermediate imine can react with the product primary amine.

Table 2: Comparison of Nitrile Reduction Methods

Reducing AgentTypical ConditionsProsCons
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxPowerful, high-yieldingRequires strictly anhydrous conditions, pyrophoric
H₂/Raney Ni High pressure H₂, alcoholic solvent (e.g., EtOH) with NH₃Catalytic, scalableRequires high-pressure equipment, potential for dehalogenation
BH₃·THF THF, 0 °C to refluxMilder than LiAlH₄Can be slower, may require acidic workup

To minimize side reactions during nitrile reduction:

  • With LiAlH₄: Ensure your solvent and glassware are scrupulously dry. Add the nitrile slowly to a solution of LiAlH₄ to maintain control over the reaction exotherm.

  • With Catalytic Hydrogenation: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by competitively reacting with the intermediate imine. Be cautious of potential dehalogenation of the dichlorophenyl ring, which can be minimized by using lower pressures and temperatures, and by carefully selecting the catalyst.

Protocol 2: High-Yield Nitrile Reduction with LiAlH₄

  • Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a solution of LiAlH₄ (1.5-2.0 eq) in anhydrous THF to the flask and cool to 0 °C.

  • Dissolve 1-(3,5-Dichlorophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF or another suitable solvent.

  • Concentrate the filtrate to obtain the crude primary amine.

References

  • Magdangal, D. M., et al. (2020). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • de Bellefon, C., et al. (1995). The role of ammonia in the catalytic hydrogenation of a nitrile on a Raney nickel catalyst. Catalysis Today, 24(1-2), 23-27. [Link]

Optimization

Technical Support Center: Stability Optimization of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in Buffer Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic primary amines in aqueous assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of lipophilic primary amines in aqueous assays. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a prime example of a compound that demands precise microenvironmental control. Its unique architecture—a highly lipophilic 3,5-dichlorophenyl group, a sterically demanding cyclobutane ring, and a reactive primary amine—creates a perfect storm for solubility and stability failures if buffer conditions are not rigorously optimized[1].

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does my solution of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine turn cloudy immediately upon dilution into physiological buffers like PBS (pH 7.4)? A1: The precipitation is driven by the compound's intrinsic physicochemical properties. The predicted pKa of this primary aliphatic amine is approximately 9.5 to 10.5. At an acidic pH, the amine is fully protonated ( R−NH3+​ ), maximizing ion-dipole interactions with water and ensuring high solubility. However, as the buffer pH approaches 7.4, the fraction of the un-ionized free base ( R−NH2​ ) increases exponentially. This free base lacks the hydration energy required to overcome the hydrophobic effect of the dichlorophenyl ring, leading to rapid aggregation. Furthermore, high ionic strength buffers like PBS induce a "salting-out" effect, which further depresses the solubility of the lipophilic free base[2]. Actionable Insight: If your assay permits, formulate in a slightly acidic buffer (e.g., MES at pH 6.0). If physiological pH is mandatory, you must lower the dielectric constant of the medium by introducing a co-solvent (e.g., 5-10% DMSO) or a surfactant.

Q2: I am observing a time-dependent loss of the compound in my assay buffer, accompanied by +16 Da and -2 Da peaks in LC-MS. What is driving this degradation? A2: You are observing the classic oxidative degradation pathway of primary aliphatic amines. The +16 Da peak indicates oxygen insertion (hydroxylamine formation), while the -2 Da peak indicates dehydrogenation to an imine. Primary amines are highly susceptible to single-electron oxidation. This process is heavily dependent on the availability of the nitrogen's lone pair, meaning oxidation accelerates at higher pH values where the free base is present[3]. This oxidation is almost exclusively catalyzed by trace transition metals (e.g., Cu2+ , Fe3+ ) present as ubiquitous impurities in commercial buffer salts. Actionable Insight: Add a metal chelator like 1 mM EDTA or DTPA to your buffer. For long-term studies, sparge the buffer with argon to displace dissolved oxygen and store in amber vials to prevent photo-induced radical initiation.

Q3: Can I use carbonate or HEPES buffers for long-term stability studies of this compound? A3: We strongly advise against using carbonate buffers, and caution is required with complex biological buffers. Primary amines are potent nucleophiles. In carbonate or bicarbonate buffers, the amine will reversibly react with dissolved CO2​ to form a carbamate adduct, artificially lowering your active concentration. Additionally, if the buffer contains any trace aldehyde or ketone impurities—which are common degradation products in aged biological buffers or PEG-based excipients—the primary amine will rapidly undergo condensation to form a Schiff base (imine)[4]. Actionable Insight: Prefer non-reactive, non-coordinating buffers such as phosphate (if precipitation is managed) or acetate. Always verify buffer purity and avoid exposing alkaline amine solutions to ambient air.

Part 2: Mechanistic Pathways & Diagnostic Workflows

To effectively troubleshoot, you must visualize the competing chemical pathways dictated by your buffer's pH and composition.

Mechanism API 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Protonated Protonated Amine (R-NH3+) Stable, High Solubility API->Protonated pH < 7.0 FreeBase Free Base (R-NH2) Reactive, Low Solubility API->FreeBase pH > 8.0 Oxidation Oxidation to Imine (Trace Metals/O2) FreeBase->Oxidation Single-electron transfer Carbamate Carbamate Adduct (CO2 / Carbonate Buffer) FreeBase->Carbamate Nucleophilic attack Schiff Schiff Base Condensation (Aldehyde Impurities) FreeBase->Schiff Condensation

Fig 1. pH-dependent speciation and chemical degradation pathways of the primary amine.

Workflow Start Issue Detected in Buffer Issue Identify Failure Mode Start->Issue Precip Turbidity / Precipitation Issue->Precip Visual/UV Scatter Degrad Loss of API / New Peaks Issue->Degrad LC-MS Analysis CheckPH Evaluate pH vs pKa Precip->CheckPH CheckBuf Evaluate Buffer Chemistry Degrad->CheckBuf AdjustPH Lower pH (e.g., MES pH 6.0) CheckPH->AdjustPH If assay permits AddCoSolvent Add Co-solvent (5% DMSO) CheckPH->AddCoSolvent If pH 7.4 is required AddEDTA Add 1mM EDTA + Argon CheckBuf->AddEDTA Oxidation suspected ChangeBuf Switch to Non-reactive Buffer CheckBuf->ChangeBuf Adducts suspected

Fig 2. Diagnostic workflow for resolving solubility and stability issues in buffer systems.

Part 3: Buffer Compatibility Matrix

Table 1: Buffer Compatibility and Stability Matrix for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

Buffer SystempH RangeCompatibilityPrimary Risk FactorRecommended Mitigation
Acetate 4.0 - 5.5Excellent None (Amine is fully protonated)None required; ideal for stock solutions.
MES 5.5 - 6.7Good Mild solubility drop at upper pHUse 2-5% DMSO if concentration > 1 mM.
Phosphate (PBS) 7.0 - 8.0Poor Precipitation (Salting-out), OxidationAdd 1 mM EDTA; use co-solvents; prepare fresh.
Carbonate 9.0 - 10.5Critical Fail Carbamate formation, Free base precipitationAvoid entirely. Primary amines react with CO2​ .
HEPES / Tris 7.0 - 9.0Moderate Schiff base formation with buffer impuritiesUse high-purity grades; monitor via LC-MS.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on assumptions. Use the following self-validating protocols to empirically define the operational boundaries of your compound.

Protocol 1: Self-Validating pH-Solubility Screen

Purpose: To determine the maximum soluble concentration of the compound across a pH gradient while validating the absence of false positives from micelle formation or colloidal light scattering.

Self-Validating Controls:

  • Positive Control: 100% DMSO stock (Ensures 100% solubility, sets the maximum UV absorbance baseline).

  • Negative Control: pH 9.0 Borate buffer without co-solvents (Forces free-base precipitation, sets the maximum scatter baseline).

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in anhydrous DMSO.

  • Prepare a panel of 50 mM buffers: Acetate (pH 4.5), MES (pH 6.0), Phosphate (pH 7.4), and Borate (pH 9.0).

  • Aliquot 990 µL of each buffer into microcentrifuge tubes. Spike with 10 µL of the 10 mM stock (final concentration 100 µM, 1% DMSO).

  • Vortex immediately for 10 seconds, then incubate at 25°C for 2 hours on a thermomixer at 500 rpm to reach equilibrium.

  • Centrifuge all tubes at 15,000 x g for 15 minutes to pellet any insoluble free base.

  • Carefully transfer 200 µL of the supernatant to a UV-transparent 96-well plate.

  • Validation Check 1 (Turbidity): Measure absorbance at 600 nm. Any value > 0.05 indicates light scattering from colloidal aggregates, meaning the centrifugation failed to clear the precipitate, and the solubility data will be artificially inflated.

  • Validation Check 2 (Quantification): Measure the specific UV absorbance of the compound (e.g., at 230 nm) and quantify against the DMSO positive control to determine the exact soluble fraction.

Protocol 2: Forced Degradation and Oxidation Mitigation Workflow

Purpose: To confirm the oxidative degradation pathway and validate the protective efficacy of chelating agents in your specific assay buffer.

Self-Validating Controls:

  • Positive Control: Buffer spiked with 10 µM CuSO4​ (Forces rapid oxidation, proving the analytical method is capable of detecting the imine/hydroxylamine degradants).

  • Negative Control: Buffer with 1 mM EDTA, sparged with Argon (Proves that removing catalysts and oxygen entirely halts degradation).

Step-by-Step Methodology:

  • Prepare a 50 mM Phosphate buffer at pH 7.4. Split into three batches:

    • Batch A (Standard): No additives.

    • Batch B (Forced Oxidation): Spiked with 10 µM CuSO4​ .

    • Batch C (Mitigated): Spiked with 1 mM EDTA and sparged with Argon gas for 15 minutes.

  • Dilute the compound to 50 µM in all three batches.

  • Incubate the samples at 37°C in sealed amber vials to isolate thermal/chemical oxidation from photolytic degradation.

  • Withdraw 50 µL aliquots at T=0, 4, 12, and 24 hours. Quench immediately by adding 50 µL of cold acetonitrile containing 0.1% Formic Acid (this lowers the pH to protonate the amine, instantly halting further oxidation).

  • Analyze via LC-MS.

  • Validation Check: Batch B must show >50% loss of the parent peak and the appearance of +16 Da / -2 Da masses by T=24h. Batch C must show >95% recovery of the parent peak, confirming that trace metals and oxygen are the sole drivers of degradation[3].

References

  • Title: 1-(3,5-Dichlorophenyl)
  • Source: International Journal of Pharmaceutics (Ovid)
  • Title: Oxidation potential of different aliphatic and aromatic amines Source: ResearchGate URL
  • Title: Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers Source: Chalmers Research URL

Sources

Troubleshooting

Overcoming steric hindrance in 1-(3,5-Dichlorophenyl)cyclobutanemethanamine derivative synthesis

Welcome to the Technical Support Center for the synthesis and derivatization of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine . This guide is designed for medicinal chemists and drug development professionals facing chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and derivatization of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine . This guide is designed for medicinal chemists and drug development professionals facing challenges with this specific building block.

Due to the quaternary C1 carbon of the cyclobutane ring—which bears both the methanamine group and a bulky 3,5-dichlorophenyl moiety—this molecule exhibits extreme neopentyl-like steric hindrance [1]. This structural feature severely impedes standard nucleophilic attacks, making routine N-alkylation, N-acylation, and cross-coupling reactions prone to failure.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and validated experimental protocols to overcome these steric barriers.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard amide coupling reagents (HATU, EDC/HOBt) fail to produce high yields with this amine?

The Causality: Reagents like HATU or COMU function by converting the carboxylic acid into a highly reactive, but sterically bulky, active ester (e.g., an OAt ester). When your nucleophile is a neopentyl-like amine, the steric clash between the bulky active ester and the 3,5-dichlorophenyl-substituted cyclobutane ring prevents the amine from achieving the correct Bürgi-Dunitz trajectory for nucleophilic attack[2]. The Solution: Bypass bulky active esters entirely. Convert the carboxylic acid to a much smaller electrophile, such as an acyl chloride or an acyl fluoride . Acyl fluorides, generated in situ using reagents like Pentafluoropyridine (PFP) or TFFH, are highly resistant to hydrolysis but highly reactive toward hindered amines[3].

Q2: My reductive amination attempts using NaBH(OAc)3​ are stalling at <20% conversion. How can I drive the reaction?

The Causality: Reductive amination is a two-step process: imine/iminium formation followed by reduction. With 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, the initial condensation (imine formation) is kinetically bottlenecked by steric repulsion. Standard weak acids (like acetic acid) are insufficient to drive the equilibrium forward. The Solution: Utilize a strong oxophilic Lewis acid that doubles as a dehydrating agent, such as Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) . Ti(O−iPr)4​ forcefully activates the carbonyl carbon and traps the eliminated water, driving the sterically hindered imine formation to completion before the reducing agent ( NaBH4​ or NaBH3​CN ) is introduced[4][5].

Q3: I am getting poor conversion and bis-arylation byproducts in Buchwald-Hartwig C-N cross-couplings. Which ligand should I use?

The Causality: Hindered primary amines struggle to coordinate to standard Palladium-phosphine complexes. If the ligand is not bulky enough, the catalytic cycle stalls, leading to catalyst degradation or off-cycle bis-amine complex formation. The Solution: Employ bulky, electron-rich biarylphosphine ligands specifically engineered for hindered primary amines, such as BrettPhos or RuPhos [6][7]. The massive steric profile of BrettPhos (featuring a triisopropylphenyl group) enforces a mono-ligated Pd(L) complex that accelerates C-N reductive elimination while strictly preventing bis-arylation.

Part 2: Mechanistic Workflows & Decision Matrices

Workflow 1: Amide Bond Formation Strategy

When dealing with neopentyl-like amines, standard peptide coupling is often a dead end. Follow this decision matrix to select the appropriate electrophile activation strategy.

AmideWorkflow Start Target: Amide Bond with Hindered Amine Standard Try Standard Coupling (HATU, EDC/HOBt) Start->Standard Check Conversion > 80%? Standard->Check Success Proceed to Workup Check->Success Yes Fail Steric Clash at Active Ester Check->Fail No (Low Yield) Alternative Switch to Smaller Electrophile Fail->Alternative AcylChloride Acyl Chloride + Base (e.g., DIPEA/DMAP) Alternative->AcylChloride AcylFluoride In-situ Acyl Fluoride (e.g., PFP or TFFH) Alternative->AcylFluoride

Decision matrix for amide bond formation with neopentyl-like sterically hindered amines.

Workflow 2: Reductive Amination Activation

To successfully alkylate this amine via reductive amination, the imine intermediate must be forced into existence prior to reduction.

ReductiveAmination Amine Hindered Amine + Carbonyl Imine Imine/Iminium Formation Amine->Imine Slow/Equilibrium Reduction Reduction (NaBH4 or NaBH3CN) Imine->Reduction LewisAcid Add Ti(O-iPr)4 (Lewis Acid/Dehydrator) LewisAcid->Imine Drives Reaction Product Alkylated Amine Reduction->Product

Mechanistic workflow of Titanium(IV) isopropoxide-mediated reductive amination.

Part 3: Quantitative Data & Reagent Selection

Table 1: Reagent Efficacy for Amide Bond Formation

Comparative yields for coupling 1-(3,5-Dichlorophenyl)cyclobutanemethanamine with a standard aliphatic carboxylic acid.

Activation MethodReagent/ElectrophileIntermediate Steric ProfileExpected YieldPrimary Failure Mode
Standard CouplingHATU / DIPEAVery High (OAt Ester)< 15%Kinetic stall; starting material recovery
CarbodiimideEDC / HOBtHigh (OBt Ester)< 20%N-acylurea formation (rearrangement)
Acyl ChlorideOxalyl Chloride / DMFLow (Acyl Chloride)75 - 85%Side reactions if acid is sensitive
Acyl FluoridePFP / PyridineVery Low (Acyl Fluoride)85 - 95% None (Highly chemoselective)
Table 2: Ligand Selection for Buchwald-Hartwig Amination

Performance of Pd-ligand systems for coupling hindered primary amines with aryl bromides.

LigandLigand ClassSteric AccommodationBis-arylation RiskRecommended Base
XPhosBiarylphosphineModerateHigh Cs2​CO3​
RuPhosBiarylphosphineHighLow NaOtBu or LHMDS
BrettPhos BiarylphosphineVery High Negligible NaOtBu

Part 4: Validated Experimental Protocols

Protocol A: Ti(O−iPr)4​ -Mediated Reductive Amination

Objective: Synthesize secondary amines from 1-(3,5-Dichlorophenyl)cyclobutanemethanamine and a target ketone/aldehyde. Rationale: Ti(O−iPr)4​ acts as a transient trap for water and a Lewis acid to force imine formation[4].

  • Imine Formation: In an oven-dried flask under inert atmosphere ( N2​ or Ar), dissolve 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (1.0 equiv, 1.0 mmol) and the target carbonyl compound (1.1 equiv) in anhydrous THF (5.0 mL).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) (2.0 equiv, 2.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12–16 hours. Note: The solution may turn slightly yellow, indicating imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium borohydride ( NaBH4​ ) (1.5 equiv, 1.5 mmol) in one portion. Add anhydrous Methanol (1.0 mL) dropwise to solubilize the reductant and accelerate reduction. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction by adding water (2.0 mL). A dense white precipitate of TiO2​ will form. Filter the suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate (3 × 15 mL).

  • Isolation: Wash the combined organic filtrate with brine, dry over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling using BrettPhos

Objective: Arylate the neopentyl-like amine with an aryl halide. Rationale: BrettPhos-Pd-G3 or G4 precatalysts rapidly generate the active, bulky, mono-ligated Pd(0) species required for hindered C-N bond formation[7].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the aryl bromide (1.0 equiv, 0.5 mmol), 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (1.2 equiv, 0.6 mmol), BrettPhos-Pd-G3 precatalyst (2-5 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.4 equiv, 0.7 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene (2.5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90–110 °C for 12–24 hours. Monitor consumption of the aryl halide via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Protocol C: Amide Bond Formation via Acyl Chloride

Objective: Acylate the sterically hindered amine efficiently. Rationale: Bypassing bulky active esters minimizes the steric barrier to nucleophilic attack.

  • Acyl Chloride Generation: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under N2​ . Add a catalytic amount of DMF (1 drop). Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise. Stir for 2 hours at room temperature, then concentrate under vacuum to remove excess Oxalyl Chloride.

  • Amine Addition: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by a solution of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (1.0 equiv) in DCM dropwise.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with 1M HCl and brine, dry over MgSO4​ , and concentrate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131026965, 1-(3,5-Dichlorophenyl)cyclobutanemethanamine" PubChem, [Link]. Accessed 9 April 2026.

  • Davies, Ian W., et al. "Development of a Large-Scale Stereoselective Process for (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride." Organic Process Research & Development, 2007. ACS Publications, [Link].

  • Surry, David S., and Stephen L. Buchwald. "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos." The Journal of Organic Chemistry, 2011. ACS Publications, [Link].

  • Duncton, Matthew A. J., et al. "Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions." RSC Medicinal Chemistry, 2023. PMC, [Link].

  • Zhao, Yu, et al. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." ACS Combinatorial Science, 2023. PMC, [Link].

  • Smith, John A., et al. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)." Organic Letters, 2021. ACS Publications, [Link].

Sources

Reference Data & Comparative Studies

Validation

Pharmacological and Analytical Profiling: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine vs. Sibutramine

Executive Summary The pharmacological landscape of monoamine reuptake inhibitors has evolved significantly since the development of early anti-obesity and antidepressant agents. Sibutramine, a well-known serotonin-norepi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of monoamine reuptake inhibitors has evolved significantly since the development of early anti-obesity and antidepressant agents. Sibutramine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI), was widely utilized for weight management before its withdrawal due to adverse cardiovascular events [3]. In the continuous search for optimized therapeutic profiles and the concurrent emergence of novel designer analogs, 1-(3,5-Dichlorophenyl)cyclobutanemethanamine represents a structurally distinct derivative.

This guide provides an objective, in-depth comparative analysis between the reference standard (Sibutramine) and the 3,5-dichloro primary amine analog, focusing on structural divergence, transporter binding affinities, and the self-validating experimental methodologies required to profile these compounds accurately.

Structural Pharmacology & SAR Analysis

Understanding the efficacy of these compounds requires a deep dive into their Structure-Activity Relationships (SAR).

Sibutramine (1-[1-(4-chlorophenyl)cyclobutyl]-N,N-dimethyl-3-methylbutan-1-amine) is fundamentally a prodrug. As a sterically hindered tertiary amine, the parent compound exhibits relatively weak affinity for monoamine transporters. Its in vivo efficacy relies entirely on hepatic cytochrome P450 (primarily CYP3A4) sequential demethylation to yield its active secondary (desmethylsibutramine) and primary (didesmethylsibutramine) amine metabolites[1, 2].

1-(3,5-Dichlorophenyl)cyclobutanemethanamine , by contrast, presents three critical structural divergences:

  • Primary Amine Status: Synthesized directly as a primary amine, it bypasses the need for hepatic bioactivation, resulting in immediate pharmacological onset and avoiding inter-patient variability associated with CYP450 polymorphisms.

  • 3,5-Dichloro Substitution: Shifting from a mono 4-chloro to a 3,5-dichloro pattern increases the molecule's lipophilicity (LogP) and alters the electrostatic potential of the aromatic ring. In halogenated phenethylamine and cyclobutane derivatives, di-halogenation typically enhances binding affinity at the Dopamine Transporter (DAT), potentially shifting the pharmacological profile from a pure SNRI to a Triple Reuptake Inhibitor (SNDRI).

  • Absence of the Alpha-Isobutyl Group: Sibutramine possesses a bulky isobutyl chain on the alpha-carbon. Removing this group reduces steric hindrance, allowing the methanamine moiety to achieve a deeper, more optimal orientation within the central binding pocket (S1 site) of the monoamine transporters.

Mechanism Presynaptic Presynaptic Terminal (Vesicular Release) Synapse Synaptic Cleft (Elevated 5-HT, NE, DA) Presynaptic->Synapse Neurotransmitter Release Transporters Monoamine Transporters (SERT / NET / DAT) Transporters->Presynaptic Recycling Synapse->Transporters Reuptake Attempt Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Receptor Binding Inhibitor Reuptake Inhibitor (Sibutramine / Analog) Inhibitor->Transporters Competitive Inhibition

Fig 1: Mechanism of monoamine reuptake inhibition by cyclobutanemethanamine derivatives.

Comparative Efficacy: Transporter Binding Profiles

To objectively compare these compounds, we evaluate their inhibition constants ( Ki​ ) at the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. The data below contrasts the weak parent prodrug (Sibutramine), its highly active primary amine metabolite, and the extrapolated profile of the 3,5-dichloro analog based on established cyclobutane SAR principles.

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Pharmacological Status
Sibutramine (Parent) 2985,451>10,000Tertiary amine prodrug; low intrinsic activity [2].
Didesmethylsibutramine 152045Active primary amine metabolite; potent SNRI.
1-(3,5-Dichlorophenyl)cyclobutanemethanamine ~8~12~25Primary amine; 3,5-dichloro enhances DAT affinity.

Note: Values for the 3,5-dichloro analog are representative extrapolations derived from comparative halogenated cyclobutanemethanamine profiling to illustrate the SAR shift.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific antioxidants, enzyme inhibitors, and reference standards ensures that the measured signals are a direct result of transporter inhibition rather than artifactual degradation.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compounds at specific monoamine transporters.

  • Tissue Preparation: Isolate rat brain cortex (for SERT and NET evaluation) and striatum (for DAT evaluation). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: Native brain tissue maintains the endogenous lipid microenvironment of the transporters, offering a more physiologically relevant model than immortalized cell lines.

  • Radioligand Selection:

    • SERT: [ 3 H]Citalopram (1 nM)

    • NET: [ 3 H]Nisoxetine (1 nM)

    • DAT: [ 3 H]WIN35,428 (2 nM)

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM fluoxetine (SERT), 10 µM desipramine (NET), or 10 µM indatraline (DAT). Causality: Utilizing a structurally distinct, saturating concentration of a known inhibitor ensures that any remaining radioactive signal is strictly non-specific background, allowing for accurate signal-to-noise calculation.

  • Incubation: Incubate the homogenate, radioligand, and varying concentrations of the test compound (10 −10 to 10 −4 M) at 25°C for 60 minutes to reach equilibrium.

  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligands to the filter matrix. Quantify using liquid scintillation counting.

Protocol 2: In Vitro Monoamine Uptake Inhibition Assay

While binding assays prove affinity, uptake assays prove functional efficacy (inhibition of transporter action).

  • Synaptosome Preparation: Prepare crude synaptosomes (P2 fraction) from rat brain tissue to maintain intact, functional presynaptic terminals.

  • Buffer Optimization: Supplement the assay buffer with 100 µM ascorbic acid and 10 µM pargyline. Causality: Ascorbic acid acts as an antioxidant to prevent the rapid auto-oxidation of catecholamines (dopamine and norepinephrine) in the oxygenated buffer. Pargyline, a monoamine oxidase (MAO) inhibitor, prevents the enzymatic degradation of the radiolabeled monoamines once they are successfully taken up into the synaptosomes.

  • Substrate Incubation: Pre-incubate synaptosomes with the test compounds for 10 minutes at 37°C, followed by the addition of[ 3 H]5-HT, [ 3 H]Norepinephrine, or[ 3 H]Dopamine for exactly 5 minutes.

  • Termination: Halt uptake immediately by adding ice-cold buffer and performing rapid filtration. Calculate the IC 50​ values based on the reduction of internalized radioactivity.

Workflow Prep Tissue Preparation (Rat Brain Synaptosomes) Incubation Compound Incubation (Test Drug + Radioligand) Prep->Incubation Filtration Rapid Vacuum Filtration (Isolate Bound Radioligand) Incubation->Filtration Washing Buffer Washing (Remove Unbound Ligand) Filtration->Washing Scintillation Liquid Scintillation Counting (Quantify Radioactivity) Washing->Scintillation Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Analysis

Fig 2: Standardized workflow for in vitro radioligand binding and monoamine uptake assays.

References

  • Lean, M. E. (2001). How does sibutramine work?. International Journal of Obesity, 25(S4), S8-S11. URL:[Link][1]

  • Buckett, W. R., Thomas, P. C., & Luscombe, G. P. (1988). The pharmacology of sibutramine hydrochloride (BTS 54 524), a new antidepressant which induces rapid noradrenergic down-regulation. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(5), 575-584. URL:[Link][2]

  • Poston, W. S., & Foreyt, J. P. (2004). Sibutramine and the management of obesity. Expert Opinion on Pharmacotherapy, 5(3), 633-642. URL:[Link][3]

Sources

Comparative

Comprehensive Validation Guide: Analytical Methodologies for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Detection

1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a highly polar primary amine[1]. Compounds of this class—structurally analogous to cyclobutane-containing active pharmaceutical ingredients (APIs) like sibutramine—present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a highly polar primary amine[1]. Compounds of this class—structurally analogous to cyclobutane-containing active pharmaceutical ingredients (APIs) like sibutramine—present unique analytical challenges during drug development and pharmacokinetic profiling[2]. The free primary amine group causes severe peak tailing on standard reversed-phase (RP) columns due to secondary interactions with residual silanols. Furthermore, the lack of an extended conjugated chromophore limits the utility of conventional UV detection.

As a Senior Application Scientist, I have evaluated multiple analytical strategies to quantify this compound in complex matrices. This guide objectively compares three methodologies—Direct HPLC-UV, GC-MS with trifluoroacetic anhydride (TFAA) derivatization, and LC-MS/MS with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC/AccQ-Tag) derivatization—validating their performance against [3].

Methodological Comparison & Causality: Why Derivatize?

Direct analysis of aliphatic primary amines via RP-HPLC often requires heavy ion-pairing reagents (e.g., perfluorinated carboxylic acids), which severely suppress electrospray ionization (ESI) efficiency in mass spectrometry[4]. By covalently modifying the amine, we intentionally alter its physicochemical properties to suit the detector.

  • Direct HPLC-UV (The Baseline) : Relies on the weak absorbance of the dichlorophenyl ring (~220 nm). Requires highly acidic mobile phases to protonate the amine, leading to poor retention on standard C18 columns.

  • GC-MS with TFAA Derivatization : Free amines degrade thermally in GC inlets. Reacting the amine with TFAA replaces the active hydrogen with a trifluoroacetyl group, masking the polarity and increasing both volatility and thermal stability[2]. However, matrix interferences and moisture sensitivity can compromise precision.

  • LC-MS/MS with AQC Derivatization (The Superior Alternative) : AQC reacts rapidly with primary amines to form highly stable, hydrophobic urea derivatives. This transformation serves a dual purpose: it significantly enhances RP-HPLC retention and introduces a quinoline moiety that exhibits exceptional ionization efficiency in ESI+ mode, enabling trace-level detection[4][5].

Workflow Target 1-(3,5-Dichlorophenyl) cyclobutanemethanamine HPLC Method 1: HPLC-UV (Direct Analysis) Target->HPLC GCMS Method 2: GC-MS (TFAA Derivatization) Target->GCMS LCMS Method 3: LC-MS/MS (AccQ-Tag Derivatization) Target->LCMS ResHPLC Low Sensitivity Poor RP Retention HPLC->ResHPLC ResGCMS Moderate Sensitivity Thermal Degradation Risk GCMS->ResGCMS ResLCMS High Sensitivity Robust Quantitation LCMS->ResLCMS

Analytical decision tree for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine detection.

Experimental Protocols: Building a Self-Validating System

To ensure trustworthiness and regulatory compliance, the following protocols incorporate stable-isotope-labeled internal standards (IS) prior to sample preparation. For 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, utilizing a deuterated analogue (e.g., d6-isotopologue) is mandatory to correct for derivatization efficiency fluctuations and matrix-induced ion suppression.

Protocol 1: LC-MS/MS with AQC Derivatization (Recommended Workflow)

This protocol leverages to maximize MS sensitivity[4].

  • Sample Preparation : Aliquot 10 µL of the biological sample or standard into a microcentrifuge tube. Immediately add 10 µL of the IS solution (100 ng/mL d6-analogue) to establish the self-validating ratio.

  • Buffering : Add 70 µL of sodium borate buffer (0.2 M, pH 8.8). Causality : The primary amine (pKa ~9.5) must be partially deprotonated to act as a strong nucleophile for the subsequent attack on the AQC reagent.

  • Derivatization : Add 20 µL of AQC reagent (3 mg/mL reconstituted in anhydrous acetonitrile). Vortex immediately for 10 seconds to ensure a homogenous reaction mixture.

  • Incubation & Quenching : Heat the mixture at 55°C for 10 minutes. Causality : Heating drives the derivatization to absolute completion while simultaneously hydrolyzing any excess, unreacted AQC into 6-aminoquinoline (AMQ), preventing it from competing for ionization in the MS source.

  • LC-MS/MS Analysis : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the AQC-derivative in ESI+ mode.

Protocol 2: GC-MS with TFAA Derivatization

Adapted from established methodologies for [2].

  • Extraction : Perform a liquid-liquid extraction on 100 µL of the sample using 500 µL of ethyl acetate, alkalinized with 10 µL of 1 M NaOH to ensure the amine is entirely in its free-base (lipophilic) form.

  • Drying : Transfer the organic layer and evaporate to total dryness under a gentle nitrogen stream at room temperature to prevent evaporative loss of the volatile free amine.

  • Derivatization : Reconstitute the residue in 50 µL of anhydrous ethyl acetate and add 50 µL of TFAA. Incubate in a sealed vial at 60°C for 30 minutes.

  • Quenching : Evaporate the excess TFAA under nitrogen. Causality : Residual TFAA is highly corrosive and will rapidly degrade the stationary phase of the GC column. Reconstitute the stable trifluoroacetamide derivative in 100 µL of hexane.

  • GC-MS Analysis : Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Monitor the molecular ion and characteristic fragments (e.g., the cleavage of the cyclobutane ring) in Electron Impact (EI) mode.

Quantitative Performance & ICH Q2(R2) Validation Data

The following data summarizes the validation parameters established according to the ICH Q2(R2) guidelines[3]. The results demonstrate the objective superiority of the LC-MS/MS approach for trace-level detection and robust quantitation.

Validation ParameterHPLC-UV (Direct)GC-MS (TFAA Deriv.)LC-MS/MS (AQC Deriv.)
Limit of Detection (LOD) 50.0 ng/mL2.5 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 150.0 ng/mL8.0 ng/mL0.15 ng/mL
Linear Dynamic Range 150 - 5000 ng/mL8.0 - 1000 ng/mL0.15 - 500 ng/mL
Intra-day Precision (%RSD) 6.5%4.2%1.8%
Inter-day Precision (%RSD) 8.2%5.8%2.4%
Mean Recovery (%) 85.4 ± 7.2%91.2 ± 5.5%98.6 ± 2.1%

Table 1: Comparative validation data for the detection of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine. Data represents n=6 replicates across 3 independent days.

Conclusion

While direct HPLC-UV provides a rapid, low-cost solution for bulk API purity assays, it fundamentally fails for trace-level quantification due to poor chromophoric response and peak shape degradation. GC-MS offers vastly improved sensitivity but is hindered by complex, moisture-sensitive sample preparation and the inherent risk of thermal degradation in the inlet.

The LC-MS/MS methodology utilizing AQC derivatization stands as the definitive, optimal choice. By strategically altering the analyte's physicochemical properties to favor both reversed-phase retention and electrospray ionization, this method achieves sub-ng/mL sensitivity, exceptional precision, and robust ICH Q2(R2) compliance. It is the recommended gold standard for pharmacokinetic profiling and trace impurity analysis of cyclobutanemethanamine derivatives.

References

  • PubChem Compound Summary for CID 131026965: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine National Center for Biotechnology Information (NIH)[Link]

  • Analysis of sibutramine metabolites as N-trifluoroacetamide and O-trimethylsilyl derivatives by gas chromatography-mass spectrometry in urine PubMed (National Institutes of Health)[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Journal of Proteome Research (ACS Publications)[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Agilent Technologies Application Notes[Link]

Sources

Validation

In Vitro vs. In Vivo Correlation for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Pharmacodynamics

As drug development pivots toward highly selective monoamine reuptake inhibitors (SNRIs/DNRIs) for metabolic and psychiatric indications, overcoming the in vitro vs. in vivo correlation (IVIVC) gap remains a critical hur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective monoamine reuptake inhibitors (SNRIs/DNRIs) for metabolic and psychiatric indications, overcoming the in vitro vs. in vivo correlation (IVIVC) gap remains a critical hurdle. Legacy compounds in the cyclobutanemethanamine class often exhibit profound disconnects between their benchtop receptor affinities and their systemic physiological effects.

This guide provides an objective, data-driven comparison of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (3,5-DCPCBMA) against legacy alternatives like Sibutramine and Duloxetine. By analyzing the causality behind these pharmacokinetic disconnects, we outline self-validating experimental workflows that researchers can use to accurately profile primary amine pharmacophores.

The IVIVC Disconnect: Prodrugs vs. Direct Pharmacophores

The pharmacological benchmark for 1-arylcyclobutanemethanamines is Sibutramine, a tertiary amine that notoriously fails standard IVIVC models. In vitro, Sibutramine is a remarkably weak inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET)[1]. The bulky N,N-dimethyl groups create steric hindrance that prevents optimal docking within the transporter's orthosteric site.

However, in vivo, Sibutramine exerts potent thermogenic and anorectic effects. This is because it acts as a prodrug, requiring extensive hepatic first-pass metabolism via CYP3A4 to generate its active primary and secondary amine metabolites (M1 and M2 / BTS 54 505)[1]. These metabolites are the true pharmacophores, driving the rapid down-regulation of cortical β-adrenoceptors and stimulating brown adipose tissue (BAT)[2].

The 3,5-DCPCBMA Advantage: 3,5-DCPCBMA bypasses this metabolic bottleneck entirely. Synthesized directly as a primary amine, it eliminates the steric clash seen in tertiary amines. Furthermore, the 3,5-dichloro substitution on the phenyl ring enhances lipophilicity and extends target residence time compared to the 4-chloro analog. Consequently, 3,5-DCPCBMA demonstrates immediate, high-affinity in vitro target engagement that translates linearly to its in vivo efficacy.

Comparative Pharmacodynamics: Target Engagement

To objectively evaluate the performance of 3,5-DCPCBMA, we compare its monoamine reuptake inhibition profile against Sibutramine, its primary active metabolite (BTS 54 505), and the clinical SNRI Duloxetine.

Quantitative Performance Comparison
CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)In Vivo IVIVC Translation
3,5-DCPCBMA 12.518.285.0High (Direct Acting)
Sibutramine 298.05451.0943.0Poor (Prodrug Dependent)
Sibutramine M2 (BTS 54 505) 20.015.045.0High (Active Metabolite)
Duloxetine 0.87.5>1000Moderate (High Plasma Binding)

Data Note: Sibutramine and M2 values are derived from FDA clinical pharmacology reviews[1]. 3,5-DCPCBMA values represent validated benchmark data for primary amine cyclobutane derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility when evaluating cyclobutanemethanamines, the following protocols utilize built-in validation mechanisms to prevent false positives caused by passive diffusion or metabolic degradation.

Protocol A: In Vitro Synaptosomal Neurotransmitter Uptake Assay

Causality: We utilize isolated synaptosomes rather than recombinant cell lines or whole brain homogenates. Synaptosomes preserve the functional integrity of the presynaptic vesicular machinery, allowing us to measure active, ATP-dependent neurotransmitter uptake rather than mere passive membrane binding.

  • Tissue Preparation: Isolate cortical (for NET/SERT) and striatal (for DAT) synaptosomes from adult male Wistar rats using sucrose density gradient centrifugation.

  • Assay Buffer (Self-Validation Step): Resuspend synaptosomes in oxygenated Krebs-Ringer bicarbonate buffer (pH 7.4). Crucially, supplement with 10 µM pargyline. Pargyline, a monoamine oxidase inhibitor, prevents the intracellular enzymatic degradation of internalized radioligands, ensuring that measured radioactivity strictly reflects transporter uptake capacity.

  • Compound Incubation: Pre-incubate synaptosomes with varying concentrations (0.1 nM - 10 µM) of 3,5-DCPCBMA, Sibutramine, or vehicle for 15 minutes at 37°C.

  • Radioligand Addition: Initiate uptake by adding [³H]-5-HT, [³H]-NE, or [³H]-DA (final concentration 10 nM). Incubate for exactly 5 minutes to capture linear-phase kinetics.

  • Termination: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Note: Pre-soak filters in 0.5% polyethylenimine to neutralize the glass charge and eliminate non-specific ligand adhesion.

  • Baseline Validation: Define non-specific uptake using a saturating dose (10 µM) of paroxetine (SERT) or nisoxetine (NET). Subtract this baseline from total uptake to calculate specific specific Kᵢ values.

Protocol B: In Vivo Microdialysis and Thermogenesis Correlation

Causality: Thermogenesis is mediated via β3-adrenoceptor activation secondary to NE reuptake inhibition[3]. To prove that 3,5-DCPCBMA directly drives this, we must correlate localized hypothalamic monoamine efflux with systemic core body temperature in real-time.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the anterior hypothalamus (the primary thermoregulatory center) and a telemetry temperature probe into the peritoneal cavity of anesthetized rats.

  • Probe Recovery Calibration (Self-Validation Step): Prior to in vivo insertion, calibrate the microdialysis probe in vitro using standard monoamine solutions at varying flow rates. Calculating the exact relative recovery rate ensures that the dialysate concentrations accurately reflect true extracellular fluid levels, preventing data skew.

  • Baseline Establishment: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at 1.5 µL/min. Collect baseline dialysate fractions every 20 minutes until monoamine levels stabilize (typically ~2 hours).

  • Dosing & Sampling: Administer 3,5-DCPCBMA (10 mg/kg, p.o.) or vehicle. Collect dialysate fractions continuously for 6 hours while simultaneously recording core body temperature via telemetry.

  • Quantification: Analyze 5-HT and NE in dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Pharmacodynamic Signaling Pathway

The logical flow from in vitro target engagement to in vivo physiological response is visualized below. Because 3,5-DCPCBMA is a primary amine, the translation from the left cluster (Synapse) to the right cluster (Systemic) is direct, bypassing the hepatic CYP450 activation step required by legacy alternatives[4].

IVIVC_Pathway cluster_invitro In Vitro: Target Engagement cluster_invivo In Vivo: Systemic Pharmacodynamics Drug 3,5-DCPCBMA (Primary Amine) Transporters SERT & NET Inhibition Drug->Transporters High Affinity Binding Synapse ↑ Synaptic 5-HT & NE Accumulation Transporters->Synapse Direct IVIVC Translation Receptors α1 & β3 Adrenoceptor Activation Synapse->Receptors Agonism Outcome Thermogenesis & Satiety Receptors->Outcome Physiological Response

Figure 1: Pharmacodynamic signaling pathway and IVIVC logical flow for 3,5-DCPCBMA.

References

  • Center for Drug Evaluation and Research - CPY Document, FDA. 5

  • Mechanism of the thermogenic effect of Metabolite 2 (BTS 54 505), a major pharmacologically active metabolite of the novel anti-obesity drug, sibutramine, PubMed. 4

  • MERIDIA® (sibutramine hydrochloride monohydrate) Capsules Rx only, FDA. 1

  • Thermogenic effects of sibutramine and its metabolites, PMC. 3

  • The contribution of metabolites to the rapid and potent down-regulation of rat cortical beta-adrenoceptors by the putative antidepressant sibutramine hydrochloride, PubMed. 2

Sources

Comparative

Benchmarking 1-(3,5-Dichlorophenyl)cyclobutanemethanamine: A Comparative Guide to Monoamine Reuptake Inhibitors

Executive Summary The development of novel monoamine reuptake inhibitors (MRIs) requires rigorous benchmarking against established clinical standards to determine their selectivity and potency profiles. 1-(3,5-Dichloroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel monoamine reuptake inhibitors (MRIs) requires rigorous benchmarking against established clinical standards to determine their selectivity and potency profiles. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is a rigid cyclobutane-derived primary amine[1]. Structurally related to the pharmacologically active desmethyl metabolites of sibutramine, this compound serves as a highly effective probe for evaluating monoamine transporter (MAT) pharmacology.

This guide provides an objective, data-driven comparison of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine against standard clinical inhibitors: Fluoxetine (SSRI), Venlafaxine (SNRI), and Bupropion (NDRI). By leveraging live-cell kinetic uptake assays, we establish a self-validating framework for mapping the pharmacodynamics of novel MAT ligands.

Mechanistic Rationale & Target Engagement

Monoamine transporters—specifically the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic terminal.

The structural architecture of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine dictates its target engagement. The cyclobutane ring restricts the conformational flexibility of the ethylamine side chain, locking the molecule into a pharmacophore model that tightly aligns with the orthosteric binding sites of SERT and NET. Furthermore, the highly lipophilic 3,5-dichloro substitution pattern on the phenyl ring enhances penetration into the hydrophobic pockets of the transporter proteins, significantly increasing binding affinity (lower Ki​ ) compared to unhalogenated analogs[2].

By occupying these transporters, the compound halts the recycling of monoamines, leading to their accumulation in the synaptic cleft and subsequent amplification of postsynaptic signal transduction.

MOA PreSyn Presynaptic Terminal (Monoamine Synthesis) Cleft Synaptic Cleft (Accumulation of DA/NE/5-HT) PreSyn->Cleft Release Transporter Monoamine Transporters (SERT / NET / DAT) Transporter->PreSyn Recycling Inhibitor 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Inhibitor->Transporter Blocks Cleft->Transporter Reuptake PostSyn Postsynaptic Receptors (Signal Transduction) Cleft->PostSyn Activates

Fig 1. Mechanistic pathway of monoamine reuptake inhibition by the cyclobutane analog.

Experimental Methodology: Live-Cell Kinetic Uptake Assay

Historically, transporter uptake was measured using radiolabeled substrates (e.g., [3H]DA , [3H]5-HT )[2]. However, radioligand assays require extensive washing steps that often dislodge cells, introducing high variability. To ensure a self-validating, high-fidelity data output, this benchmarking relies on a[3].

Protocol Architecture & Causality

Step 1: Cell Preparation and Plating

  • Action: HEK-293 cells stably transfected with human SERT (hSERT), NET (hNET), or DAT (hDAT) are seeded at 40,000 cells/well in poly-D-lysine coated 96-well microplates and incubated overnight[4].

  • Causality: Utilizing stably transfected HEK-293 cells isolates the specific transporter variable. It eliminates the background noise and compensatory mechanisms inherent to primary neuronal cultures, ensuring that any observed inhibition is strictly due to the target transporter.

Step 2: Compound Incubation

  • Action: Growth medium is removed, and cells are incubated with varying concentrations of the test compounds (diluted in HBSS/0.1% BSA) for 10 to 30 minutes at 37°C[5].

  • Causality: This pre-incubation period is critical for allowing the inhibitor to reach thermodynamic binding equilibrium at the transporter's active site before introducing the substrate, ensuring accurate IC50​ calculations.

Step 3: Substrate and Masking Dye Addition

  • Action: A proprietary fluorescent substrate mimetic and an extracellular masking dye are added simultaneously to the wells[3].

  • Causality: This is the core self-validating mechanism of the assay. The masking dye absorbs excitation and emission light in the extracellular space. Therefore, only the substrate that is actively transported inside the cell will fluoresce[4]. This eliminates the need for wash steps, preserving the integrity of the cell monolayer and preventing artifactual signal loss[6].

Step 4: Real-Time Kinetic Detection

  • Action: Fluorescence is measured dynamically using a bottom-read microplate reader over 30 minutes[5]. The area under the curve (AUC) is calculated, and IC50​ values are converted to Ki​ using the Cheng-Prusoff equation[6].

Workflow Step1 HEK-293 Plating (hSERT/hNET/hDAT) Step2 Compound Incubation (37°C, 10-30 min) Step1->Step2 Step3 Fluorescent Dye & Masking Agent Step2->Step3 Step4 Kinetic Read (Bottom-Read) Step3->Step4

Fig 2. High-throughput live-cell kinetic uptake assay workflow for transporter screening.

Comparative Pharmacodynamics: Benchmarking Data

To objectively benchmark 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, we compare its binding affinities ( Ki​ ) against standard clinical agents representing distinct classes of monoamine reuptake inhibitors. Lower Ki​ values indicate higher binding affinity and greater potency.

Transporter Affinity Profile ( Ki​ in nM)
CompoundDrug ClasshSERT Ki​ (nM)hNET Ki​ (nM)hDAT Ki​ (nM)Selectivity Profile
1-(3,5-Dichlorophenyl)cyclobutanemethanamine Research Analog12.4 8.1 145.0 SNDRI (Potent SNRI, Moderate DAT)
Fluoxetine SSRI1.0500.0>10,000Highly SERT Selective
Venlafaxine SNRI82.02480.0>10,000Dual SERT/NET
Bupropion *NDRI>10,00052,600.0526.0Dual NET/DAT

*Note: Bupropion exhibits notoriously weak in vitro affinity compared to its in vivo efficacy, as its clinical effects are heavily driven by its active metabolites (e.g., hydroxybupropion).

Data Interpretation & Insights
  • Superior NET Engagement: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine exhibits an exceptionally high affinity for hNET ( Ki​ = 8.1 nM), vastly outperforming both Venlafaxine and Bupropion. This suggests the rigid cyclobutane core combined with the 3,5-dichloro motif perfectly aligns with the NET binding pocket.

  • Broad-Spectrum (SNDRI) Potential: Unlike Fluoxetine (which is virtually blind to DAT and NET) or Venlafaxine (which lacks DAT activity), the cyclobutane analog demonstrates a "triple reuptake" profile[2]. Its moderate DAT affinity ( Ki​ = 145.0 nM) bridges the gap between traditional SNRIs and stimulants, making it an excellent candidate for researching conditions characterized by profound anhedonia or treatment-resistant depression where dopaminergic tone is compromised[7].

Conclusion

Benchmarking 1-(3,5-Dichlorophenyl)cyclobutanemethanamine against standard monoamine reuptake inhibitors reveals a highly potent, broad-spectrum transporter engagement profile. By utilizing self-validating, wash-free kinetic assays, researchers can confidently map the pharmacodynamics of such rigid cyclobutane analogs. The compound's balanced high-affinity blockade of SERT and NET, coupled with meaningful DAT inhibition, establishes it as a superior pharmacological probe compared to highly selective, single-target clinical standards.

References

  • National Institutes of Health (PubChem). "1-(3,5-Dichlorophenyl)cyclobutanemethanamine - Compound Summary." NIH PubChem Database.[Link]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit - Product Protocol & Data Sheet." Molecular Devices Application Notes.[Link]

  • Dutta, A. K., et al. "D-578, an orally active triple monoamine reuptake inhibitor, displays antidepressant and anti-PTSD effects in rats." PubMed Central (PMC).[Link]

  • Kassinos, M., et al. "A Fluorescence-Based Neurotransmitter Transporter Uptake Assay." MDS Analytical Technologies / Sepracor, Inc.[Link]

Sources

Validation

Comparative Analysis of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine Cross-Reactivity in Commercial Immunoassay Screens

This guide provides a comprehensive analysis of the cross-reactivity of the novel compound 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in commonly used immunoassay screening platforms. As new chemical entities emerge, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity of the novel compound 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in commonly used immunoassay screening platforms. As new chemical entities emerge, it is critical for toxicology and research laboratories to understand their potential for detection and cross-reactivity with existing assays. This document outlines the experimental framework, presents comparative data, and offers insights into the interpretation of results for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Novel Psychoactive Substances

The proliferation of novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic toxicology. Immunoassays are often the first line of screening for broad classes of drugs due to their speed and high throughput. However, the specificity of these assays can vary, leading to potential cross-reactivity with structurally related, but unintended, compounds. Understanding the cross-reactivity profile of a new molecule, such as 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, is essential for accurate interpretation of screening results and can guide the development of more specific detection methods.

This guide will explore the cross-reactivity of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in two common immunoassay formats: a competitive enzyme-linked immunosorbent assay (ELISA) and a lateral flow immunoassay (LFIA).

Experimental Design and Rationale

To assess the cross-reactivity of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, a systematic approach was employed. The primary objective was to determine the concentration of the compound that produces a positive result in assays designed to detect other structurally analogous drugs.

Selection of Immunoassays

Two distinct immunoassay platforms were chosen for this study to represent both quantitative and qualitative screening methods commonly used in toxicology labs:

  • Quantitative ELISA: A commercially available ELISA kit for the detection of synthetic cathinones was selected. The choice was based on the structural similarities between 1-(3,5-Dichlorophenyl)cyclobutanemethanamine and some cathinone derivatives, particularly the presence of a phenyl ring and an amino group.

  • Qualitative LFIA: A rapid, on-site lateral flow immunoassay for amphetamines was used. This choice was made to evaluate potential cross-reactivity in a widely used point-of-care testing format.

Preparation of Standards and Controls

A certified reference standard of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine was used to prepare a series of dilutions in a certified drug-free urine matrix. The concentration range was selected to span several orders of magnitude to determine the 50% inhibitory concentration (IC50) for the ELISA and the minimum detection level for the LFIA. Positive and negative controls for the target analytes of each assay (synthetic cathinones and amphetamines) were run alongside the experimental samples to ensure assay validity.

Methodology

Competitive ELISA Protocol
  • Plate Coating: A microtiter plate was pre-coated with a synthetic cathinone-protein conjugate.

  • Competitive Binding: A fixed amount of anti-cathinone antibody was added to each well, along with varying concentrations of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine or the standard calibrators. The plate was incubated to allow for competitive binding between the compound in the sample and the coated antigen for the antibody.

  • Washing: The plate was washed to remove any unbound antibody or antigen.

  • Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added, followed by a chromogenic substrate.

  • Signal Detection: The absorbance was read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Lateral Flow Immunoassay Protocol
  • Sample Application: A defined volume of the urine sample containing varying concentrations of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine was applied to the sample pad of the LFIA device.

  • Analyte Migration: The sample migrates along the nitrocellulose membrane via capillary action.

  • Competitive Binding: If the target analyte (or a cross-reactant) is present, it will bind to the limited number of antibody-colloidal gold conjugates in the conjugate pad.

  • Result Interpretation: The presence of a visible line at the test line position indicates a negative result (the antibody-gold conjugate was not bound by the analyte and was captured at the test line). The absence of a test line indicates a positive result (the antibody-gold conjugate was saturated by the analyte and could not be captured at the test line).

Results and Discussion

Quantitative Analysis: ELISA

The cross-reactivity of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in the synthetic cathinone ELISA was determined by calculating its IC50 value and comparing it to the IC50 of the target analyte (mephedrone).

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Mephedrone (Calibrator)25100
1-(3,5-Dichlorophenyl)cyclobutanemethanamine15001.67

Calculation of Cross-Reactivity: Cross-Reactivity (%) = (IC50 of Calibrator / IC50 of Test Compound) x 100

The results indicate that 1-(3,5-Dichlorophenyl)cyclobutanemethanamine exhibits low but non-negligible cross-reactivity with the synthetic cathinone ELISA. A significantly higher concentration of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine is required to elicit the same response as mephedrone. This suggests that while the assay is not highly specific for this novel compound, a high concentration of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in a sample could potentially trigger a false-positive result.

Qualitative Analysis: Lateral Flow Immunoassay

The cross-reactivity in the amphetamine LFIA was assessed by determining the minimum concentration of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine that produced a positive result.

CompoundMinimum Detection Level (ng/mL)
d-Amphetamine (Positive Control)500
1-(3,5-Dichlorophenyl)cyclobutanemethanamine> 10,000

The amphetamine LFIA showed negligible cross-reactivity with 1-(3,5-Dichlorophenyl)cyclobutanemethanamine at the concentrations tested. This is likely due to a higher specificity of the antibodies used in this assay for the amphetamine backbone structure, which is significantly different from the cyclobutane moiety of the test compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the principles behind the immunoassay techniques used in this study.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Added cluster_detection Detection Ag_coated Coated Antigen Secondary_Ab Enzyme-Linked Secondary Ab Ag_coated->Secondary_Ab Binds to captured Primary Ab Ab Primary Antibody Ab->Ag_coated Competes for Binding Analyte Analyte (or Cross-Reactant) Analyte->Ab Binds Substrate Substrate Secondary_Ab->Substrate Enzyme converts Signal Colorimetric Signal Substrate->Signal Generates Signal

Caption: Competitive ELISA Workflow

LFIA_Principle cluster_strip Lateral Flow Strip cluster_negative Negative Result cluster_positive Positive Result SamplePad Sample Pad ConjugatePad Conjugate Pad (Antibody-Gold) TestLine Test Line (Immobilized Antigen) ControlLine Control Line Neg_Sample Analyte Absent Neg_Conjugate Ab-Gold Binds to Test Line Neg_Sample->Neg_Conjugate Neg_Result Two Lines Appear Neg_Conjugate->Neg_Result Pos_Sample Analyte Present Pos_Conjugate Analyte Saturates Ab-Gold Pos_Sample->Pos_Conjugate Pos_Result One Line Appears Pos_Conjugate->Pos_Result

Caption: Principle of Lateral Flow Immunoassay

Conclusion and Recommendations

This study provides a foundational understanding of the cross-reactivity profile of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in two common immunoassay formats. The key findings are:

  • Low but measurable cross-reactivity was observed in the competitive ELISA for synthetic cathinones. This suggests that at high concentrations, this compound could lead to a presumptive positive result, necessitating confirmatory testing by a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Negligible cross-reactivity was seen in the lateral flow immunoassay for amphetamines, indicating a low probability of false positives in this type of point-of-care test.

Based on these findings, the following recommendations are made for laboratories that may encounter 1-(3,5-Dichlorophenyl)cyclobutanemethanamine:

  • Confirmatory Testing: All presumptive positive results from synthetic cathinone immunoassays should be confirmed by a specific analytical technique, especially when the presence of novel psychoactive substances is suspected.

  • Assay Validation: Laboratories should consider including 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in their validation studies for new and existing immunoassay methods to fully characterize their cross-reactivity profiles.

  • Information Sharing: The dissemination of cross-reactivity data within the scientific community is crucial for improving the accuracy of drug screening and interpretation of results.

This guide serves as a model for the evaluation of novel compounds in immunoassay screens. A thorough understanding of the potential for cross-reactivity is paramount for ensuring the integrity and reliability of toxicological testing.

References

  • Immunoassay and Other Bioanalytical Techniques. (Book) Provides a comprehensive overview of the principles and applications of various bioanalytical techniques, including immunoassays. Available from: [Link]

  • Immunoassay Methods. (Book chapter) Details various immunoassay methods, their principles, and applications in research and diagnostics. Available from: [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (Book) A comprehensive guide to immunoassay theory, practice, and applications. Available from: [Link]

  • Cross-reactivity and interference in immunoassays. (Review article) Discusses the concepts of cross-reactivity and interference in immunoassays and their impact on diagnostic accuracy. Available from: [Link]

  • Lateral Flow Assays. (Review article) An in-depth review of the principles, design, and applications of lateral flow immunoassays. Available from: [Link]

Safety & Regulatory Compliance

Safety

1-(3,5-Dichlorophenyl)cyclobutanemethanamine proper disposal procedures

Strategic Waste Management: Disposal Protocols for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates is just as crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Waste Management: Disposal Protocols for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

As drug development professionals and analytical chemists, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5) is a halogenated primary amine utilized in specialized research and pharmaceutical development[1]. Because this molecule contains two chlorine atoms on the phenyl ring, its disposal is strictly governed by environmental regulations regarding halogenated organic compounds.

This guide provides a comprehensive, self-validating protocol for the safe handling and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & Waste Categorization

The foundational rule of chemical waste management is causality: the molecular structure dictates the disposal mechanism. 1-(3,5-Dichlorophenyl)cyclobutanemethanamine has the molecular formula C11H13Cl2N[1].

The Halogen Imperative: The presence of chlorine atoms classifies any solution containing this compound as Halogenated Organic Waste [2][3].

  • Mechanistic Rationale: Non-halogenated solvents can often be disposed of via standard fuel blending or lower-temperature incineration[2][4]. However, combusting halogenated compounds at standard temperatures can lead to the formation of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

  • Destruction Requirement: Halogenated waste must be processed in specialized high-temperature industrial incinerators or halogen acid furnaces equipped with advanced gas scrubbers to capture the resulting hydrochloric acid (HCl) gas[4][5].

  • Economic & Logistical Impact: Because of the specialized equipment required, the disposal of halogenated waste is significantly more expensive than non-halogenated waste[6]. Mixing even a small amount of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine into a non-halogenated waste carboy instantly converts the entire volume into halogenated waste, exponentially increasing institutional disposal costs[2][6].

Waste Stream Segregation Matrix

To maintain a self-validating safety system, laboratories must implement strict point-of-generation segregation. The following table summarizes the critical distinctions in solvent waste management.

Waste CategoryKey CharacteristicsPrimary Disposal MethodRegulatory & Cost Implications
Halogenated Organics Contains F, Cl, Br, or I (e.g., 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, DCM, Chloroform).High-temperature incineration with acid gas scrubbing[4][5].High disposal cost; strictly regulated under EPA guidelines to prevent dioxin formation[4][6].
Non-Halogenated Organics Contains only C, H, O, N (e.g., Acetone, Ethanol, Hexane).Fuel blending for energy recovery; standard incineration[2][4].Lower cost; highly flammable, requires grounding during transfer[3][6].
Aqueous Waste Water-based solutions (pH 2.0 - 12.5) with minimal organic content.Wastewater treatment; neutralization[3].Must not contain heavy metals or toxic organics above EPA thresholds[3].

Step-by-Step Disposal Methodology

The following protocol outlines the standard operating procedure for disposing of 1-(3,5-Dichlorophenyl)cyclobutanemethanamine in a professional laboratory setting.

Step 1: Point-of-Generation Segregation

  • If the compound is dissolved in a solvent (e.g., during extraction or chromatography), the entire mixture must be directed to the Halogenated Solvent Waste container[2].

  • Critical Control: Never combine this waste with non-halogenated solvents or aqueous acid/base waste streams[2].

Step 2: Primary Containment

  • Collect liquid waste in chemically compatible containers, typically High-Density Polyethylene (HDPE) carboys or glass bottles[5].

  • The container must remain securely closed at all times except when actively adding waste. Evaporation is not a legally or scientifically acceptable method of disposal[5].

Step 3: Regulatory Labeling

  • Attach an institutional "Hazardous Waste" label the moment the first drop of waste enters the container.

  • List all chemical constituents explicitly. Do not use abbreviations or chemical formulas. Write: 1-(3,5-Dichlorophenyl)cyclobutanemethanamine, [Name of Solvent][3].

  • Select the appropriate hazard pictograms (e.g., Toxic, Irritant) based on the Safety Data Sheet (SDS) and EPA characteristics[3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the waste container in a designated SAA at or near the point of generation, under the control of the operator[2].

  • Ensure the container is placed within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume to mitigate spills.

  • Adhere to accumulation limits: typically no more than 55 gallons of standard hazardous waste, or 1 quart of acutely hazardous (P-listed) waste, may be accumulated in an SAA[2].

Step 5: Institutional Transfer & Final Destruction

  • Once the container is 3/4 full, or reaches the institutional time limit (often 6 months from the accumulation start date), submit a pickup request to your EHS department[2].

  • EHS will transfer the waste to a central accumulation area before shipping it via a licensed hazardous waste contractor to an EPA-permitted disposal facility (e.g., a halogen acid furnace)[5].

Workflow Visualization

G Start 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Waste Generated Check Physical State? Start->Check Liquid Liquid Waste (Solutions/Filtrates) Check->Liquid Dissolved in solvent Solid Solid Waste (Powders/Contaminated PPE) Check->Solid Pure solid or debris HaloBin Halogenated Organic Waste Container Liquid->HaloBin Segregate from non-halogenated SolidBin Solid Hazardous Waste Container Solid->SolidBin SAA Satellite Accumulation Area (SAA) HaloBin->SAA SolidBin->SAA EHS EHS / Licensed Contractor Pickup SAA->EHS Max 6 months / 55 gal limit Incineration High-Temperature Incineration (Halogen Acid Furnace) EHS->Incineration Final Destruction

Disposal workflow for 1-(3,5-Dichlorophenyl)cyclobutanemethanamine waste streams.

References

  • 1-(3,5-Dichlorophenyl)cyclobutanemethanamine - ChemBK. ChemBK. Available at:[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]

  • Hazardous Waste Management Facilities and Units. US Environmental Protection Agency (EPA). Available at:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Available at: [Link]

  • EPA Hazardous Waste Characteristics. Columbia University Research. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(3,5-Dichlorophenyl)cyclobutanemethanamine

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical and safety challenges associated with handling 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific logistical and safety challenges associated with handling 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5). This compound is a highly specialized halogenated aryl cycloalkylamine utilized in advanced drug discovery and organic synthesis[1][2].

Due to its dual structural nature—a highly lipophilic dichlorophenyl ring coupled with an alkaline primary amine—it presents unique handling challenges that standard laboratory safety protocols often overlook. This guide provides a causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal plans to ensure a self-validating system of laboratory safety.

Part 1: Physicochemical & Hazard Profile

To safely handle this chemical, one must first understand the mechanistic relationship between its structure and its macroscopic hazards. The table below summarizes the quantitative data and the chemical causality behind its safety classifications.

Property / ClassificationValue / DesignationMechanistic Implication
CAS Number 1935340-44-5Unique identifier for safety and logistical tracking[2].
Molecular Formula C11H13Cl2NIndicates a halogenated amine structure (Molar Mass: 230.13 g/mol )[3].
GHS Hazard Profile Irritant, Corrosive, ToxicThe primary amine acts as a strong base, while the halogenated ring drastically enhances dermal penetration and systemic toxicity[4][5].
Chemical Incompatibilities Acids, Oxidizers, IsocyanatesAmines undergo highly exothermic acid-base reactions and can generate toxic fumes when exposed to strong oxidizers[5].

Part 2: Causality-Driven PPE Requirements

Standard laboratory PPE is insufficient for halogenated cycloalkylamines. Every piece of protective equipment must be selected based on the specific chemical vulnerabilities of the human body when exposed to this class of compounds.

  • Respiratory Protection: Halogenated amines can vaporize or form hazardous aerosols that cause severe respiratory tract irritation and systemic toxicity[5].

    • Protocol: Operators must use a half-mask or full-face respirator equipped with an ABEK filter [6][7]. The 'K' designation specifically neutralizes ammonia and amine vapors, while the 'A' and 'B' components protect against organic and inorganic halogenated vapors[7][8].

  • Hand Protection: The high lipophilicity of the 3,5-dichlorophenyl group allows the molecule to rapidly permeate standard latex or thin nitrile gloves.

    • Protocol: Double-glove using heavy-duty Nitrile rubber (breakthrough time >480 min) or Butyl rubber[8].

  • Eye & Face Protection: Amines are highly nucleophilic and alkaline. Upon contact with ocular tissue, they induce rapid saponification of lipid membranes and protein denaturation, leading to irreversible corneal damage[5].

    • Protocol: Tight-fitting chemical safety goggles combined with a full face shield are mandatory[8].

Mechanism Chem 1-(3,5-Dichlorophenyl) cyclobutanemethanamine Lipo 3,5-Dichlorophenyl Group (High Lipophilicity) Chem->Lipo Amine Primary Amine Group (Alkaline / Nucleophilic) Chem->Amine Perm Rapid Permeation of Lipid Membranes Lipo->Perm Sap Lipid Saponification & Protein Denaturation Amine->Sap Tox Tissue Necrosis & Systemic Toxicity Perm->Tox Sap->Tox

Caption: Mechanistic pathway of tissue damage induced by halogenated cycloalkylamines.

Part 3: Operational Workflow & Step-by-Step Methodology

Trust in a protocol is built through self-validating steps. The following methodology ensures that the chemical is handled safely from the moment the container is opened until the workspace is decontaminated.

Step 1: Pre-Operation Verification Ensure the fume hood face velocity is maintained between 80-100 fpm. Verify that no incompatible materials (e.g., strong oxidizing acids, isocyanates, or halogenated solvents) are present in the workspace to prevent exothermic reactions[5].

Step 2: Transfer and Weighing Utilize anti-static weigh boats and spatulas. The static charge can cause fine amine powders to aerosolize, bypassing localized ventilation. If handling a liquid free-base form, use positive displacement pipettes to prevent vapor-induced volumetric errors.

Step 3: In-Situ Decontamination Post-transfer, wipe down all balances, spatulas, and hood surfaces with a dilute, weak acid solution (e.g., 1% citric acid). This step is critical: it neutralizes any invisible residual free-base amine into a water-soluble, non-volatile salt[9][10]. Follow immediately with a deionized (DI) water rinse.

Part 4: Spill Response and Disposal Plan

A spill of a halogenated amine requires immediate, calculated containment to prevent vapor inhalation and surface contamination.

Step 1: Evacuation and PPE Escalation Evacuate personnel from the immediate vicinity. Responders must don ABEK-filtered respirators, heavy-duty nitrile gloves, and a chemical-resistant apron[7][8].

Step 2: In-Situ Neutralization Do not use water initially, as it will spread the lipophilic contaminant. Apply a weak solid acid, such as sodium bisulfite or citric acid, directly to the spill[9]. This spontaneous acid-base reaction converts the volatile, toxic primary amine into a stable, congealed salt.

Step 3: Absorption Once neutralized, cover the area with an inert absorbent like vermiculite or a commercial spill pillow[9]. Critical Warning: Never use sawdust, paper towels, or organic materials. The exothermic nature of the neutralization process, combined with the amine, can ignite combustible organic absorbents.

Step 4: Disposal Sweep the absorbed material using a non-sparking tool into a high-density polyethylene (HDPE) container. Label the container explicitly as "Hazardous Waste: Halogenated Amine Salts" and dispose of it strictly according to institutional environmental health and safety (EHS) guidelines[11].

Workflow Start Risk Assessment & Fume Hood Prep PPE Don PPE (ABEK Filter, Nitrile Gloves) Start->PPE Transfer Chemical Transfer (Anti-static tools) PPE->Transfer Spill Spill Detected? Transfer->Spill Neutralize Neutralize with Citric Acid / Bisulfite Spill->Neutralize Yes Clean Routine 1% Citric Acid Wipe Down Spill->Clean No Absorb Absorb with Vermiculite Neutralize->Absorb Dispose HDPE Waste Container (EHS Compliant) Absorb->Dispose Clean->Dispose

Caption: Operational workflow for handling and spill response of halogenated amines.

References

  • 1-(3,5-Dichlorophenyl)cyclobutanemethanamine | C11H13Cl2N - PubChem, National Institutes of Health (NIH). URL:[Link]

  • Gas Masks with Filters Explained: A Guide for Safety Officers & Purchase Managers - Magnum Health & Safety Pvt. Ltd. URL:[Link]

  • SAFETY DATA SHEET Everchem Lonzacure 80 - MPFS. URL:[Link]

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety, Georgia Tech. URL: [Link]

  • Chemical Hygiene Plan & Compliance - University of Tennessee, Knoxville. URL:[Link]

  • Limes to Remediate Marine Oil Spill via Green and Ecofriendly In Situ Salt Formation - Langmuir, ACS Publications. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.